molecular formula C6H7BrN2 B1280106 3-Amino-2-bromo-5-methylpyridine CAS No. 34552-14-2

3-Amino-2-bromo-5-methylpyridine

Cat. No.: B1280106
CAS No.: 34552-14-2
M. Wt: 187.04 g/mol
InChI Key: ODOCHVONAOTFEQ-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-methylpyridine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOCHVONAOTFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494245
Record name 2-Bromo-5-methylpyridin-3-amine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34552-14-2
Record name 2-Bromo-5-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34552-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methylpyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID20494245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-2-bromo-5-methylpyridine: A Core Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-5-methylpyridine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl group on a pyridine ring, provides multiple reactive sites for further chemical transformations. This technical guide explores the primary applications of this compound, focusing on its role in the development of pharmaceuticals, agrochemicals, and advanced materials. While specific quantitative data for end-products derived directly from this starting material is limited in publicly available literature, this guide provides detailed experimental protocols for its synthesis and derivatization, along with representative data from closely related compounds to illustrate its potential.

Core Applications

Extensive research demonstrates that this compound is a versatile precursor in several key areas of chemical research and development:

  • Pharmaceutical Development: The compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. It is frequently employed in the development of kinase inhibitors and other targeted therapies. While specific drug candidates originating from this exact molecule with detailed efficacy data are not prominently disclosed in the public domain, the general class of substituted aminopyridines is of significant interest in drug discovery. The amino group can be functionalized to introduce pharmacophores, while the bromo group is ideal for cross-coupling reactions to build molecular complexity.

  • Agrochemical Synthesis: In the agricultural sector, derivatives of this compound are utilized in the formulation of herbicides and fungicides.[1] The pyridine scaffold is a common feature in many agrochemicals, and the specific substituents on this starting material allow for the creation of new active ingredients with potentially improved efficacy and selectivity.

  • Material Science: The unique electronic and structural properties of pyridine derivatives make them attractive for applications in material science. This compound can be used as a monomer or precursor in the synthesis of polymers and organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs).[1]

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-group precursor. The following protocol provides a detailed method for its preparation.

Experimental Protocol: Synthesis of this compound

Step A: Preparation of 2-bromo-5-methylpyridin-3-amine [2]

  • To a reaction vessel containing iron powder (1.11 g, 19.8 mmol), slowly add acetic acid (5 mL) and heat the mixture to 80 °C.

  • Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL).

  • Add the solution of 2-bromo-5-methyl-3-nitropyridine dropwise to the heated iron and acetic acid mixture over a period of 20 minutes.

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through Celite.

  • Wash the Celite pad thoroughly with ethyl acetate and concentrate the filtrate under vacuum.

  • Slowly add the residue to a saturated sodium bicarbonate solution (50 mL), followed by the portion-wise addition of solid sodium bicarbonate until the acetic acid is completely neutralized.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-bromo-5-methylpyridin-3-amine.

Yield: 799 mg (93%) Appearance: Bright yellow crystalline solid, which may darken to a greenish color after drying under vacuum. Mass Spectrum (APCI): m/z = 188.9 (M+H)[2]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup 2-bromo-5-methyl-3-nitropyridine 2-bromo-5-methyl-3-nitropyridine Heating (80°C) Heating (80°C) 2-bromo-5-methyl-3-nitropyridine->Heating (80°C) Iron Powder Iron Powder Iron Powder->Heating (80°C) Acetic Acid Acetic Acid Acetic Acid->Heating (80°C) Stirring (16h) Stirring (16h) Heating (80°C)->Stirring (16h) Dilution (EtOAc) Dilution (EtOAc) Stirring (16h)->Dilution (EtOAc) Filtration (Celite) Filtration (Celite) Dilution (EtOAc)->Filtration (Celite) Neutralization (NaHCO3) Neutralization (NaHCO3) Filtration (Celite)->Neutralization (NaHCO3) Extraction (EtOAc) Extraction (EtOAc) Neutralization (NaHCO3)->Extraction (EtOAc) Drying (Na2SO4) Drying (Na2SO4) Extraction (EtOAc)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration This compound This compound Concentration->this compound Product Product This compound->Product

Caption: Synthesis workflow for this compound.

Derivatization via Suzuki Cross-Coupling

The bromine atom at the 2-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

The following is a general protocol for the Suzuki cross-coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, which can be adapted for this compound.

  • In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 85-95 °C for over 15 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Combine Reactants Combine Aminobromopyridine, Arylboronic Acid, and Base Start->Combine Reactants End End Purified Product Purified Product Purified Product->End Add Catalyst Add Palladium Catalyst Combine Reactants->Add Catalyst Inert Atmosphere Evacuate & Backfill with Inert Gas Add Catalyst->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat to 85-95°C and Stir Add Solvent->Heat & Stir Monitor Progress Monitor by TLC/LC-MS Heat & Stir->Monitor Progress Cool Down Cool to Room Temperature Monitor Progress->Cool Down Workup Dilute, Wash, Dry, Concentrate Cool Down->Workup Purification Column Chromatography Workup->Purification Purification->Purified Product

Caption: General workflow for Suzuki cross-coupling of aminobromopyridines.

Biological Activity of Derivatives

While specific IC50 values for drugs derived directly from this compound are not readily found in the literature, a study on the derivatives of its isomer, 5-bromo-2-methylpyridin-3-amine, provides insight into the potential biological activities of this class of compounds. In this study, a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling and evaluated for their anti-thrombolytic and biofilm inhibition activities.

Compound IDArylboronic Acid UsedAnti-thrombolytic Activity (% Lysis)Biofilm Inhibition vs. E. coli (%)
4a Phenylboronic acid35.1587.36
4b 4-Methylphenylboronic acid41.3283.90
4c 4-Methoxyphenylboronic acid32.4582.97
4d 4-Chlorophenylboronic acid28.7684.30
4e 4-Bromophenylboronic acid38.9887.09
4f 4-Iodophenylboronic acid25.4391.95
4g 4-Fluorophenylboronic acid30.1283.62
4h 3,4-Difluorophenylboronic acid19.8779.54
4i 3-Chloro-4-fluorophenylboronic acid22.5486.48

Data adapted from a study on derivatives of 5-bromo-2-methylpyridin-3-amine.

Signaling Pathways

Despite extensive searches, no specific information on signaling pathways directly modulated by derivatives of this compound is available in the public domain. It is plausible that derivatives of this compound, particularly those developed as kinase inhibitors, would interact with various cellular signaling cascades implicated in diseases such as cancer or neurological disorders. However, without specific compound data, a detailed pathway diagram cannot be constructed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical, agrochemical, and material science sectors. Its utility is primarily derived from its amenability to a range of chemical modifications, most notably Suzuki cross-coupling, which allows for the synthesis of complex molecular architectures. While detailed quantitative data for specific end-products are not always publicly disclosed, the synthetic protocols and representative biological data presented in this guide underscore the importance of this compound as a foundational element for innovation in chemical research and development. Further research into the derivatives of this compound is warranted to fully explore their therapeutic and industrial potential.

References

An In-depth Technical Guide to 3-Amino-2-bromo-5-methylpyridine (CAS: 34552-14-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-5-methylpyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing an amino group, a bromine atom, and a methyl group on the pyridine core, makes it a valuable intermediate in the development of novel compounds for the pharmaceutical, agrochemical, and material science industries.[1] The strategic placement of these functional groups allows for a wide range of chemical modifications, enabling the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and key applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 34552-14-2[2]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Appearance Bright yellow crystalline solid, may darken to a greenish color upon drying.[2]
Melting Point 103-106 °C
Boiling Point 310 °C at 760 mmHg
Density 1.593 g/cm³
Solubility Soluble in methanol. Slightly soluble in water.[3][4] Quantitative solubility data in other organic solvents is not readily available.
InChI Key ODOCHVONAOTFEQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)Br)N

Synthesis and Purification

Synthesis Protocol: Reduction of 2-bromo-5-methyl-3-nitropyridine

A common and high-yield synthesis of this compound involves the reduction of 2-bromo-5-methyl-3-nitropyridine using iron powder in acetic acid.[2]

Materials:

  • 2-bromo-5-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite (diatomaceous earth)

Equipment:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Dropping funnel

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of iron powder (1.11 g, 19.8 mmol) in acetic acid (5 mL), slowly add a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) dropwise over 20 minutes.

  • Heat the reaction mixture to 80 °C and continue stirring for an additional 30 minutes after the addition is complete.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Carefully add the residue to a saturated sodium bicarbonate solution (50 mL) to neutralize the acetic acid. Solid sodium bicarbonate can be added in portions if necessary.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

The reported yield for this protocol is approximately 93%.[2]

Purification

The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

TechniqueDataReference
¹H NMR Spectral data is available and can be used to confirm the structure.[5]
¹³C NMR Spectral data is available for structural confirmation.[6]
Mass Spectrometry APCI m/z = 188.9 (M + H)⁺[2]
HPLC A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) is suitable for purity analysis. UV detection can be used.[7]
GC-MS Gas chromatography-mass spectrometry can be used for analysis. Derivatization may be necessary to improve volatility.[7]

Key Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various biologically active compounds. A significant application is its use as a scaffold for the development of kinase inhibitors, particularly targeting the PIM kinase family.

PIM Kinase Signaling Pathway and Inhibition

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[8] Overexpression of PIM kinases is implicated in various cancers, making them an attractive target for cancer therapy.[8] Inhibitors of PIM kinases can block the phosphorylation of their substrates, leading to the activation of apoptotic pathways and inhibition of tumor growth.

PIM_Kinase_Signaling_Pathway Cytokines / Growth Factors Cytokines / Growth Factors Receptor Receptor Cytokines / Growth Factors->Receptor JAK/STAT Pathway JAK/STAT Pathway Receptor->JAK/STAT Pathway PIM Kinase Transcription PIM Kinase Transcription JAK/STAT Pathway->PIM Kinase Transcription PIM Kinases (PIM1, PIM2, PIM3) PIM Kinases (PIM1, PIM2, PIM3) PIM Kinase Transcription->PIM Kinases (PIM1, PIM2, PIM3) p-BAD (Inactive) p-BAD (Inactive) PIM Kinases (PIM1, PIM2, PIM3)->p-BAD (Inactive) Phosphorylation BAD BAD Apoptosis Apoptosis BAD->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation p-BAD (Inactive)->Cell Survival & Proliferation This compound Derivatives (PIM Kinase Inhibitors) This compound Derivatives (PIM Kinase Inhibitors) This compound Derivatives (PIM Kinase Inhibitors)->PIM Kinases (PIM1, PIM2, PIM3) Inhibition

PIM Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocol: In Vitro PIM1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro potency of compounds derived from this compound against PIM1 kinase.[1][3][8]

Materials:

  • Recombinant human PIM1 enzyme

  • PIM1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]

  • Substrate (e.g., PIMtide peptide)

  • ATP

  • Test compound (inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in PIM1 Kinase Buffer. A DMSO stock solution is typically used as the starting point.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or a vehicle control (e.g., 5% DMSO).[1]

  • Enzyme Addition: Add 2 µL of PIM1 enzyme solution to each well. The optimal enzyme concentration should be determined empirically.[1]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.[1]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and then to a luminescent signal.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow cluster_plate_prep Assay Plate Preparation cluster_incubation Reaction & Detection cluster_analysis Data Analysis Serial Dilution Serial Dilution Add Compound Add Compound Serial Dilution->Add Compound Add Enzyme Add Enzyme Add Compound->Add Enzyme Add Substrate/ATP Add Substrate/ATP Add Enzyme->Add Substrate/ATP Incubate_60min Incubate (60 min) Add Substrate/ATP->Incubate_60min Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate_60min->Add ADP-Glo Reagent Incubate_40min Incubate (40 min) Add ADP-Glo Reagent->Incubate_40min Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate_40min->Add Kinase Detection Reagent Incubate_30min Incubate (30 min) Add Kinase Detection Reagent->Incubate_30min Read Luminescence Read Luminescence Incubate_30min->Read Luminescence Calculate IC50 Calculate IC50 Read Luminescence->Calculate IC50

Workflow for In Vitro Kinase Inhibition Assay.

Other Reported Biological Activities of Derivatives

Derivatives of this compound have also been investigated for other biological activities, including:

  • Biofilm Inhibition: Certain pyridine derivatives have shown the ability to inhibit the formation of bacterial biofilms, which are a significant factor in antibiotic resistance.[9][10]

  • Anti-thrombolytic Activity: Some synthesized derivatives have exhibited activity against clot formation in human blood.[9]

Chemical Reactivity and Synthetic Utility

The bromine atom at the 2-position of the pyridine ring is particularly susceptible to displacement and participates readily in various cross-coupling reactions.

Suzuki Cross-Coupling Reaction

A key reaction utilizing this compound is the Suzuki cross-coupling, which forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl group. This reaction is instrumental in building the core structures of many pharmaceutical agents.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Ar-Br This compound Ar-Br->Oxidative Addition Base Base Base->Transmetalation

Simplified Catalytic Cycle of the Suzuki Cross-Coupling Reaction.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • If inhaled, remove the person to fresh air and keep comfortable for breathing.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its versatile reactivity allows for the construction of a wide array of complex molecules, most notably as a scaffold for potent kinase inhibitors. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the synthetic utility of this compound for the advancement of their research and development endeavors.

References

The Therapeutic Potential of 3-Amino-2-bromo-5-methylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Among these, 3-Amino-2-bromo-5-methylpyridine presents a versatile and promising core for the development of novel, biologically active compounds. The strategic placement of the amino, bromo, and methyl groups on the pyridine ring offers multiple avenues for synthetic modification, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and relevant experimental methodologies associated with derivatives of this scaffold, drawing upon data from structurally related compounds to highlight its therapeutic potential.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized from 2-bromo-3-nitro-5-methylpyridine. A common method involves the reduction of the nitro group using a reducing agent such as iron powder in the presence of an acid like acetic acid.[1]

Derivatization of the this compound core can be achieved through various modern synthetic methodologies. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in structure-activity relationship (SAR) studies. A general synthetic scheme for the Suzuki cross-coupling of a similar starting material, 5-bromo-2-methylpyridin-3-amine, involves the reaction with various arylboronic acids in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium phosphate) in a suitable solvent system like a mixture of 1,4-dioxane and water.[2] This methodology can be adapted for the derivatization of this compound.

Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for the synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and various aliphatic amines.[3] This approach offers the advantages of shorter reaction times and often improved yields compared to conventional heating methods.

Biological Activities of Structurally Related Pyridine Derivatives

While specific biological activity data for derivatives of this compound are not extensively available in the public domain, the examination of structurally related aminopyridine and bromopyridine derivatives provides valuable insights into their potential therapeutic applications. The following sections summarize the quantitative biological data for these related compounds.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various pyridine derivatives. The data presented below showcases the cytotoxic effects of these compounds against a range of human cancer cell lines, with activity often observed in the low micromolar to nanomolar range.

Table 1: Anticancer Activity of Structurally Related Pyridine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
3-aminoimidazo[1,2-α]pyridineCompound 12 (2-(nitro)-3-(p-chlorophenyl))HT-29 (Colon)4.15 ± 2.93[4]
3-aminoimidazo[1,2-α]pyridineCompound 18 (2-(2,4-difluorophenyl)-3-(p-chlorophenylamine))MCF-7 (Breast)14.81 ± 0.20[4]
3-aminoimidazo[1,2-α]pyridineCompound 18 (2-(2,4-difluorophenyl)-3-(p-chlorophenylamine))HT-29 (Colon)10.11 ± 0.70[4]
3-aminoimidazo[1,2-α]pyridineCompound 14 (2-(tolyl)-3-(p-chlorophenylamine))B16F10 (Melanoma)21.75 ± 0.81[4]
Thieno[2,3-d]pyrimidineThienopyrimidine DerivativeHepG-2 (Liver)8.001 ± 0.0445[5]
PyranopyrimidineCompound 7f -0.35 (EGFR inhibition)[6]
PyranopyrimidineCompound 7d -0.66 (EGFR inhibition)[6]
Kinase Inhibitory Activity

A significant number of pyridine-based compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The data for related compounds suggest that derivatives of this compound could also function as potent kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Structurally Related Pyridine Derivatives

Compound ClassTarget KinaseInhibition MetricValue (nM)Reference
Pyridine-Thiazole DerivativeCDK4Ki1[7]
Pyridine-Thiazole DerivativeCDK6Ki34[7]
2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrileSrcIC50900
Pyrimidine-based compoundEGFRIC507.21 (for compound 6e)[8]
Pyrimidine-based compoundEGFRIC5060 (for compound 11)[8]
Thienopyrimidine DerivativeGeneral Kinase Screen% Inhibition @ 20 µM49.02[5]
Antimicrobial Activity

The pyridine scaffold is also a key component of many antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for some pyridine derivatives against various bacterial strains, indicating their potential for development as new anti-infective drugs.

Table 3: Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-aminopyridine derivative (Compound 2c)Staphylococcus aureus0.039[9]
2-aminopyridine derivative (Compound 2c)Bacillus subtilis0.039[9]
2-aminopyridine derivative (Compound 2c)Bacillus cereus78[9]
2-aminopyridine derivative (Compound 2c)Enterococcus faecalis78[9]
2-aminopyridine derivative (Compound 2c)Micrococcus luteus78[9]
Silver complex with 2-amino-3-methylpyridineSarcina lutea-[10]
Silver complex with 2-amino-3-methylpyridineStaphylococcus aureus-[10]
Silver complex with 2-amino-3-methylpyridineCandida albicans-[10]

Potential Signaling Pathways

Given the potent kinase inhibitory activity of many structurally related aminopyridine derivatives, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt and MAPK signaling pathways are two of the most critical pathways in this regard.[11][12][13][14][15]

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism.[13][14][15] Its aberrant activation is a common feature in many human cancers.[14][15] Small molecule inhibitors that target key kinases in this pathway, such as PI3K and Akt, are of significant therapeutic interest.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt Signaling Pathway.

The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is another critical pathway that regulates cell proliferation, differentiation, and survival. It is also frequently dysregulated in cancer.

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse

Caption: The MAPK Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays that can be used to evaluate the biological activity of this compound derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCompounds Treat with test compounds Incubate24h->TreatCompounds Incubate48_72h Incubate 48-72h TreatCompounds->Incubate48_72h AddMTT Add MTT solution Incubate48_72h->AddMTT Incubate2_4h Incubate 2-4h AddMTT->Incubate2_4h Solubilize Solubilize formazan with DMSO Incubate2_4h->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Analyze data and determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental Workflow for the MTT Assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP formation)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Prepare a solution of the kinase and substrate in the assay buffer.

  • Reaction Initiation:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then measured via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for its derivatives are limited, the extensive research on structurally related aminopyridine and bromopyridine compounds strongly suggests a high potential for significant anticancer, kinase inhibitory, and antimicrobial activities. The synthetic accessibility of this core, particularly through modern cross-coupling techniques, allows for the creation of diverse chemical libraries for biological screening.

Future research should focus on the systematic synthesis and evaluation of a variety of this compound derivatives. Elucidating the structure-activity relationships will be crucial for optimizing their potency and selectivity against specific biological targets. Further investigation into their mechanisms of action, including the identification of the specific signaling pathways they modulate, will be essential for their advancement as potential clinical candidates. The in-depth technical information provided in this guide serves as a solid foundation for researchers to embark on the exploration of this promising class of compounds.

References

The Pivotal Role of 3-Amino-2-bromo-5-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Amino-2-bromo-5-methylpyridine has emerged as a critical and versatile building block in the field of medicinal chemistry, enabling the synthesis of a new generation of targeted therapeutics. This technical guide provides an in-depth overview of its applications, focusing on its role in the development of kinase inhibitors and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.

Introduction

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—a nucleophilic amino group, a reactive bromo substituent, and a methyl group—makes it an ideal scaffold for chemical modification.[1] The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide array of aryl and heteroaryl moieties.[2][3] This capability is paramount in the exploration of structure-activity relationships (SAR) during the drug discovery process.

Synthesis of the Core Scaffold

The efficient synthesis of this compound is a crucial first step in its application. A common and effective method involves the reduction of a nitro precursor.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 2-bromo-5-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Iron powder (1.11 g, 19.8 mmol) is placed in a reaction vessel, and acetic acid (5 mL) is slowly added. The mixture is heated to 80 °C.[4]

  • A solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) is added dropwise over 20 minutes.[4]

  • Stirring is continued for an additional 30 minutes at 80 °C, after which the reaction mixture is stirred at room temperature for 16 hours.[4]

  • The mixture is then diluted with ethyl acetate (20 mL) and filtered through Celite. The Celite pad is washed thoroughly with ethyl acetate.[4]

  • The filtrate is concentrated under vacuum. The resulting residue is slowly and carefully neutralized with a saturated sodium bicarbonate solution, with additional solid sodium bicarbonate added in portions until all the acetic acid is neutralized.[4]

  • The aqueous mixture is extracted with ethyl acetate (3 x 30 mL).[4]

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[4]

Quantitative Data:

PrecursorReagentsSolventYieldProduct Purity/CharacterizationReference
2-bromo-5-methyl-3-nitropyridineIron powder, Acetic acidEthyl Acetate93%Bright yellow crystalline solid; MS (APCI) m/z = 188.9 (M+H)[4]

Application in the Synthesis of Biologically Active Molecules via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is extensively used to functionalize the this compound core. This reaction enables the formation of a carbon-carbon bond between the brominated pyridine and a variety of boronic acids, leading to a diverse library of compounds for biological screening.[2][3]

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound[2]

Materials:

  • This compound (or its isomer 5-bromo-2-methylpyridin-3-amine)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol %) are mixed in 1,4-dioxane.[2]

  • The mixture is stirred at room temperature for 30 minutes under an inert atmosphere.[2]

  • The corresponding arylboronic acid (1.1-1.2 equiv), potassium phosphate (2.3 equiv), and water are added to the reaction mixture.[2]

  • The reaction is heated to 85–95 °C and stirred for 15-18 hours.[2]

  • After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate.[2]

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 3-amino-2-aryl-5-methylpyridine derivative.[2]

Quantitative Data for Suzuki Coupling Products:

Arylboronic Acid Derivative UsedYield (%)Reference
Phenylboronic acid75-85[3]
4-Nitrophenylboronic acid75-85[3]
4-Methoxyphenylboronic acidModerate to good[2]
3,5-Dimethylphenylboronic acidModerate to good[2]

Case Study: Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[5] One of the most notable examples is its use as a key intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][6][7][8]

The ALK Signaling Pathway and its Inhibition

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, can drive the growth and survival of certain cancers, particularly non-small cell lung cancer (NSCLC).[8][9] ALK inhibitors function by competing with ATP for the kinase's binding site, thereby preventing the autophosphorylation and activation of ALK and its downstream signaling pathways, which include the RAS-MEK-ERK and PI3K-AKT pathways. This ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT P AKT->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Gene Expression Lorlatinib Lorlatinib (derived from this compound) Lorlatinib->ALK Inhibition Kinase_Inhibitor_Synthesis_Workflow start 3-Amino-2-bromo- 5-methylpyridine suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki intermediate1 Coupled Intermediate suzuki->intermediate1 functionalization Further Functionalization (e.g., amidation, etherification) intermediate1->functionalization intermediate2 Advanced Intermediate functionalization->intermediate2 macrocyclization Macrocyclization intermediate2->macrocyclization final_product Final Kinase Inhibitor (e.g., Lorlatinib) macrocyclization->final_product

References

The Lynchpin of Modern Agrochemicals: A Technical Guide to 3-Amino-2-bromo-5-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Substituted pyridines are a cornerstone in the development of modern agrochemicals, serving as versatile scaffolds for a wide array of herbicides, fungicides, and insecticides. Among these, 3-Amino-2-bromo-5-methylpyridine stands out as a pivotal intermediate. Its specific arrangement of amino, bromo, and methyl functional groups on the pyridine ring offers a unique combination of reactivity and selectivity, making it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of the synthesis of this compound, its key reaction pathways in the context of agrochemical development, and detailed experimental protocols. While direct synthesis of commercial agrochemicals from this specific isomer is not widely documented in public literature, its structural similarity to other key intermediates provides a strong indication of its potential applications. This paper will explore these potential pathways through analogous reactions of its isomers, for which detailed synthetic protocols are available.

Introduction

The global demand for increased agricultural productivity necessitates the continuous development of novel and effective crop protection agents. Pyridine-based agrochemicals have emerged as a significant class of compounds due to their broad spectrum of activity and diverse mechanisms of action. This compound is a key heterocyclic building block that enables the construction of a wide range of agrochemical candidates. The strategic positioning of the amino and bromo groups allows for sequential and regioselective modifications, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide will detail the synthesis of this important intermediate and explore its utility in the creation of next-generation agrochemicals.

Synthesis of this compound

The efficient and high-yield synthesis of this compound is crucial for its application in agrochemical research and development. The most common and effective method involves the reduction of a nitro-substituted precursor.

Synthesis Pathway

The synthesis begins with the reduction of 2-bromo-5-methyl-3-nitropyridine using a reducing agent such as iron powder in the presence of an acid. This reaction proceeds with high efficiency to yield the desired this compound.

G 2-bromo-5-methyl-3-nitropyridine 2-bromo-5-methyl-3-nitropyridine This compound This compound 2-bromo-5-methyl-3-nitropyridine->this compound Reduction Reducing_Agent Iron Powder (Fe) Acetic Acid (AcOH) Reducing_Agent->this compound

Diagram 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from 2-bromo-5-methyl-3-nitropyridine.[1]

Materials:

  • 2-bromo-5-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite (diatomaceous earth)

Procedure:

  • To a reaction vessel, add iron powder (1.11 g, 19.8 mmol) and slowly add acetic acid (5 mL).

  • Heat the mixture to 80°C.

  • Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL).

  • Add the solution of 2-bromo-5-methyl-3-nitropyridine dropwise to the heated iron and acetic acid mixture over a period of 20 minutes.

  • Continue stirring the reaction mixture for an additional 30 minutes at 80°C.

  • Allow the reaction to cool to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Slowly add the residue to a saturated sodium bicarbonate solution (50 mL) to neutralize the acetic acid. Solid sodium bicarbonate can be added in portions if necessary.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic phases and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data
ParameterValueReference
Starting Material2-bromo-5-methyl-3-nitropyridine[1]
ProductThis compound[1]
Yield93%[1]
AppearanceBright yellow crystalline solid[1]
Molecular Weight187.04 g/mol
Mass Spectrum (APCI)m/z = 188.9 (M + H)[1]

Role in Agrochemical Synthesis: Key Reaction Pathways

This compound serves as a versatile intermediate for the synthesis of various agrochemicals. The amino and bromo groups are key functional handles for further molecular elaboration through reactions such as palladium-catalyzed cross-coupling and acylation. While specific examples for the 3-amino-2-bromo isomer are scarce in public literature, the reactivity of its isomers provides a strong model for its potential applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties, a common strategy in the design of modern fungicides and herbicides.

G Aminobromomethylpyridine This compound (or isomer) Coupled_Product Aryl-substituted Pyridine (Agrochemical Precursor) Aminobromomethylpyridine->Coupled_Product Suzuki-Miyaura Coupling Arylboronic_Acid Arylboronic Acid or Ester Arylboronic_Acid->Coupled_Product Catalyst Palladium Catalyst Base Catalyst->Coupled_Product

Diagram 2: Suzuki-Miyaura coupling pathway.
Acylation and Amidation Reactions

The amino group of this compound can be readily acylated to form amides. This is a key step in the synthesis of many pyridinecarboxamide fungicides, which are known to act as succinate dehydrogenase inhibitors (SDHIs).

G Aminobromomethylpyridine This compound Amide_Product Pyridinecarboxamide (Fungicide Precursor) Aminobromomethylpyridine->Amide_Product Acylation Acid_Chloride Acid Chloride (R-COCl) Acid_Chloride->Amide_Product

Diagram 3: Acylation pathway for fungicide synthesis.

Representative Experimental Protocol: Synthesis of a Pyridine-Based Fungicide (via an Isomer)

The following protocol describes the synthesis of a novel pyridine-based fungicide using an isomer of the title compound, 2-Amino-5-bromo-4-methylpyridine, via a Suzuki-Miyaura coupling reaction. This serves as a representative example of the synthetic utility of this class of compounds.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (Isomer of the title compound)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Potassium Carbonate

  • Tetrakis(triphenylphosphine)palladium(0)

  • 1,4-dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 2-Amino-5-bromo-4-methylpyridine (1.0 mmol), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and Potassium Carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Agrochemical Discovery Workflow and Mode of Action

The development of novel agrochemicals from intermediates like this compound follows a structured workflow from synthesis to biological evaluation. The resulting compounds, particularly pyridinecarboxamides, often function as Succinate Dehydrogenase Inhibitors (SDHIs).

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation Start This compound Derivatization Coupling/Acylation Reactions Start->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening (Herbicidal/Fungicidal/Insecticidal) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Improvement

Diagram 4: Agrochemical discovery workflow.
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many pyridine-based fungicides derived from aminobromopyridines act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.

G Pyridine_Fungicide Pyridine-based Fungicide SDH Succinate Dehydrogenase (Complex II) Pyridine_Fungicide->SDH Inhibits Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ETC Electron Transport Chain Fumarate->ETC ATP ATP Production ETC->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to

Diagram 5: Mode of action for a pyridine-based SDHI fungicide.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its efficient synthesis and the presence of two distinct reactive sites make it an ideal building block for creating diverse molecular libraries for biological screening. While direct public domain examples of its use in commercial agrochemicals are limited, the well-documented synthetic pathways of its isomers underscore its significant potential. The protocols and workflows presented in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the utility of this and related compounds in the development of next-generation crop protection solutions.

References

The Reactivity of the C-Br Bond in Aminobromopyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in various aminobromopyridine isomers. These compounds are pivotal building blocks in medicinal chemistry and materials science, where the strategic functionalization of the pyridine ring is essential for developing novel molecular entities. This document details the electronic and positional factors influencing C-Br bond reactivity, presents quantitative data for key palladium-catalyzed cross-coupling reactions, provides detailed experimental protocols, and visualizes reaction pathways and mechanisms.

Core Principles of Reactivity

The reactivity of the C-Br bond in aminobromopyridines is primarily governed by the interplay of several factors:

  • Position of the Bromine Atom: The location of the bromine atom on the pyridine ring significantly impacts its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The general order of reactivity for bromopyridines is 4- > 2- > 3-bromopyridine.[1] This is attributed to the electron-deficient nature of the carbon atoms at the 2- and 4-positions due to the electron-withdrawing effect of the ring nitrogen, making them more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step.[1]

  • Position of the Amino Group: The amino group, being an electron-donating group, influences the electronic density of the pyridine ring. Its effect is most pronounced when it is positioned ortho or para to the C-Br bond. An amino group can increase the electron density at the carbon bearing the bromine, potentially decreasing its reactivity towards oxidative addition.

  • Steric Hindrance: Bulky groups adjacent to the C-Br bond can sterically hinder the approach of the palladium catalyst, thereby reducing the reaction rate.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center. This coordination can sometimes inhibit or deactivate the catalyst, necessitating the use of specialized ligands to achieve high yields.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in aminobromopyridines is a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron reagent with a halide. For aminobromopyridines, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Quantitative Data for Suzuki-Miyaura Coupling of Aminobromopyridines

EntryAminobromopyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-4-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901288[3]
22-Amino-4-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100893[3]
35-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-95>1585[4][5]
45-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-95>1588[5][6]
53-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90-10012~85 (analog)[7]
62-BromopyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium salt-K₂CO₃-MW-low-mod[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Phenylboronic Acid [3]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-amino-4-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Aminobromopyridine, Boronic Acid, and Base add_catalyst Add Pd Catalyst and Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat under Inert Atmosphere add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.

Quantitative Data for Buchwald-Hartwig Amination of Aminobromopyridines

EntryAminobromopyridineAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
13-Halo-2-aminopyridinePrimary/Secondary AminesRuPhos-precatalyst-LiHMDSToluene80-up to 98[9][10]
23-Halo-2-aminopyridinePrimary/Secondary AminesBrettPhos-precatalyst-LiHMDSToluene80-up to 98[9][10]
32-BromopyridinesVolatile AminesPd(OAc)₂dpppNaOtBuToluene80-55-98[11]
42-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOtBu (25 mmol)Toluene80460[12]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with a Primary Amine [9][10]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the RuPhos or BrettPhos precatalyst (1-2 mol%).

  • Reagent Addition: Add 3-bromo-2-aminopyridine (1.0 equiv), the primary amine (1.2 equiv), and anhydrous toluene.

  • Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv) as a solution in THF.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 80 °C. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition amine R₂NH amine_coordination Amine Coordination amine->amine_coordination aminobromopyridine Ar(NH₂)-Br aminobromopyridine->oxidative_addition product Ar(NH₂)-NR₂ oxidative_addition->amine_coordination [Ar(NH₂)-Pd(II)L_n-Br] deprotonation Deprotonation (Base) amine_coordination->deprotonation [Ar(NH₂)-Pd(II)L_n(HNR₂)-Br] reductive_elimination Reductive Elimination deprotonation->reductive_elimination [Ar(NH₂)-Pd(II)L_n(NR₂)] reductive_elimination->pd0 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted aminopyridines.

Quantitative Data for Sonogashira Coupling of Aminobromopyridines

EntryAminobromopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[13][14][15]
22-Amino-3-bromopyridineCyclopropylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100388[15]
32-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100393[15]
42-Amino-4-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80672[16]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [13][14]

  • Reaction Setup: In a dry, two-necked, round-bottomed flask under an inert atmosphere, add palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 mmol, 2.5 mol%), triphenylphosphine (PPh₃) (0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (2.0 mL) and stir for 30 minutes. Then, add triethylamine (Et₃N) (1 mL), 2-amino-3-bromopyridine (1.0 mmol, 1.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups onto the aminopyridine scaffold.

Quantitative Data for Heck Reaction of Aminobromopyridines

EntryAminobromopyridineAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF1002475[17]
22-Amino-5-bromopyridineStyrenePd-complex 3 (0.25)---MW-good[18]
32-Amino-6-bromopyridineStyrenePd-complex 3 (0.25)---MW-good[18]

Experimental Protocol: Heck Reaction of 2-Amino-5-bromo-4-methylpyridine with Styrene [17]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir for 24 hours, monitoring progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are prevalent, the C-Br bond on the electron-deficient pyridine ring can also undergo nucleophilic aromatic substitution (SNAr), particularly when the bromine is at the 2- or 4-position. This reaction is facilitated by strong nucleophiles and is more likely to occur in aminobromopyridines where the amino group does not significantly counteract the electron-withdrawing effect of the ring nitrogen. Generally, 2-amino-4-bromopyridine is more reactive towards nucleophilic substitution than 2-amino-5-bromopyridine.[19]

Experimental Protocol: General Procedure for SNAr of an Aminobromopyridine

  • Reaction Setup: In a dry round-bottom flask, dissolve the aminobromopyridine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.1-1.5 equiv) to the solution.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

SNAr_Mechanism reactants Aminobromopyridine + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactants->meisenheimer Addition (Rate-determining) product Substituted Aminopyridine + Br⁻ meisenheimer->product Elimination

References

Electronic and steric effects on pyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electronic and Steric Effects on Pyridine Reactivity

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds. Its unique electronic structure and the ability to fine-tune its properties through substitution make it a privileged heterocycle. Understanding the electronic and steric effects that govern its reactivity is paramount for the rational design of novel therapeutics, catalysts, and functional materials. This technical guide provides an in-depth exploration of these core principles, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Electronic Landscape of the Pyridine Ring

The defining feature of pyridine is the replacement of a CH group in benzene with a nitrogen atom. This substitution has profound electronic consequences. Nitrogen is more electronegative than carbon, leading to a significant inductive (-I) and mesomeric (-M or -R) electron-withdrawing effect on the ring.[1][2] This results in a π-deficient aromatic system, where the carbon atoms bear a partial positive charge, particularly at the α (C2, C6) and γ (C4) positions. This electronic distribution is the primary driver of pyridine's characteristic reactivity.

Electrophilic Aromatic Substitution (EAS)

Due to the electron-deficient nature of the ring, pyridine is significantly less reactive towards electrophiles than benzene.[1][3] The nitrogen atom deactivates the ring, necessitating harsh reaction conditions for electrophilic substitution to occur.[4]

Furthermore, the reaction regioselectivity is directed to the C3 (β) position. Attack at the C2 or C4 positions results in an unstable carbocation intermediate where one of the resonance structures places a positive charge on the electronegative nitrogen atom.[5] Attack at C3 avoids this unfavorable arrangement, leading to a more stable intermediate.

EAS_Mechanism

Computational studies using Density Functional Theory (DFT) have corroborated these reactivity patterns, showing that the presence of the nitrogen atom decreases the HOMO-LUMO energy gap compared to benzene, which influences its electronic properties and reactivity.[6][7]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, a reaction that is very difficult for benzene. Nucleophilic aromatic substitution (SNAr) occurs preferentially at the C2 and C4 positions.[8][9][10][11] This regioselectivity is explained by the stability of the intermediate Meisenheimer-like complex. When the nucleophile attacks at C2 or C4, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[8][9] Attack at C3 does not allow for this stabilization.

SNAr_Mechanism

The reactivity in SNAr reactions is also dependent on the leaving group. However, in the reactions of 2-substituted N-methylpyridinium ions with piperidine, the typical leaving group order ("element effect") is not observed, suggesting a mechanism where the rate-determining step is not the initial nucleophilic addition.[12]

Basicity and N-Centered Reactions

The lone pair of electrons on the sp2-hybridized nitrogen atom is not part of the aromatic π-system and is available for protonation or reaction with Lewis acids.[2] The basicity of pyridine, quantified by its pKa value, is highly sensitive to the electronic effects of substituents on the ring.

  • Electron-Donating Groups (EDGs) , such as alkyl groups (-CH3) or amino groups (-NH2), increase the electron density on the nitrogen atom through inductive (+I) and/or mesomeric (+M) effects. This enhances the basicity, resulting in a higher pKa.[13]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the nitrogen, making the lone pair less available for protonation and thus lowering the basicity (lower pKa).[14][15]

The quantitative relationship between substituent electronic properties and reactivity is often described by the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ). For the dissociation of pyridinium ions, the Hammett ρ value is 5.94, indicating a strong sensitivity to substituent effects.[16]

Table 1: pKa Values of Substituted Pyridines

Substituent Position pKa Reference(s)
None - 5.23 [17][18]
4-Nitro 4 1.61 -
3-Chloro 3 2.84 -
4-Cyano 4 1.90 [12]
3-Methyl 3 5.68 -
4-Methyl 4 6.02 -
2,6-Dimethyl 2,6 6.99 -
4-Amino 4 9.11 -

| 4-Dimethylamino | 4 | 9.70 |[13] |

Note: pKa values can vary slightly depending on the measurement conditions.

Steric Effects on Pyridine Reactivity

Steric hindrance, particularly from substituents at the C2 and C6 positions, plays a crucial role in moderating pyridine reactivity, especially in reactions involving the nitrogen lone pair.

Reactions at the Nitrogen Center

Bulky substituents flanking the nitrogen atom can physically obstruct the approach of electrophiles, Lewis acids, or protons. This "steric shield" can dramatically decrease the rates of N-alkylation, N-oxide formation, and coordination to metal centers.[19][20] For instance, the cumulative steric repulsion from substituents can decrease the reactivity of the nitrogen atom by up to 10 orders of magnitude.[19] While 2-methylpyridine (2-picoline) shows only a slight decrease in basicity compared to 4-methylpyridine due to steric hindrance to solvation of the pyridinium ion, the effect becomes much more pronounced with larger groups like tert-butyl.[13][21]

Table 2: Relative Rates of N-Alkylation with Methyl Iodide

Pyridine Derivative Relative Rate (Pyridine = 1) Primary Effect
Pyridine 1 -
4-Methylpyridine ~2.8 Electronic (+I)
3-Methylpyridine ~1.8 Electronic (+I)
2-Methylpyridine ~0.8 Steric hindrance > Electronic (+I)
2,6-Dimethylpyridine ~0.05 Significant Steric Hindrance

| 2,6-Di-tert-butylpyridine| Negligible | Extreme Steric Hindrance |

Ring Substitution Reactions

Steric effects can also influence the regioselectivity of ring substitution reactions. In cases where multiple positions are electronically activated, a bulky substituent can direct an incoming reagent to the less hindered site. For example, in the dearomative [4+2] cycloaddition of 3-substituted pyridines, regioselectivity is influenced by both the steric hindrance and electronic effects of the substituents.[22]

Interplay of Electronic and Steric Effects: A Summary

The reactivity of a substituted pyridine is determined by a complex interplay of electronic and steric factors. A logical workflow can be used to predict the likely outcome of a reaction.

Reactivity_Logic

Experimental Protocols

Protocol: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction to form dihydropyridines, which can be subsequently oxidized to pyridines.[23]

Materials:

  • Aldehyde (1 equivalent)

  • β-Ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates.

  • Collect the solid product by filtration and wash with cold ethanol.

  • To obtain the aromatic pyridine, oxidize the dihydropyridine product using a suitable oxidizing agent (e.g., manganese dioxide, nitric acid).

Protocol: Measurement of Reaction Kinetics by Spectrophotometry

This protocol outlines a general method for studying the kinetics of a reaction, such as the SNAr reaction of a halopyridine where the product has a different UV-Vis spectrum from the reactants.[24][25]

Materials & Equipment:

  • Substituted halopyridine

  • Nucleophile (e.g., piperidine)

  • Appropriate solvent (e.g., methanol)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Stirred cuvettes

Procedure:

  • Solution Preparation: Prepare stock solutions of the halopyridine and the nucleophile of known concentrations. Ensure the nucleophile is in large excess (pseudo-first-order conditions).

  • Wavelength Determination: Record the UV-Vis spectra of the starting material and the expected product to determine a suitable wavelength for monitoring the reaction (ideally where the product absorbs strongly and the reactant absorbs weakly).

  • Kinetic Run: a. Equilibrate the solvent and the halopyridine solution in the thermostatted cuvette to the desired reaction temperature. b. Initiate the reaction by injecting a small, known volume of the concentrated nucleophile stock solution into the cuvette and start data acquisition immediately. c. Record the absorbance at the chosen wavelength over time until the reaction is complete.

  • Data Analysis: a. Plot Absorbance vs. Time. b. Fit the data to a first-order exponential equation (At = A∞ + (A0 - A∞)e-kobst) to determine the observed rate constant (kobs). c. Repeat the experiment with different concentrations of the excess nucleophile. d. Plot kobs vs. [Nucleophile]. The slope of this line will be the second-order rate constant (k).

Kinetics_Workflow

References

The Pyridine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have cemented its role as a cornerstone in the development of novel therapeutics. From blockbuster anticancer agents to essential antivirals, the pyridine moiety is a recurring feature in the pharmacopeia, underscoring its significance in contemporary drug discovery. This technical guide provides a comprehensive overview of the role of pyridine derivatives in medicine, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

The Versatility of the Pyridine Nucleus in Drug Design

Pyridine's importance in drug discovery stems from several key characteristics. The nitrogen atom imparts a dipole moment and a site for hydrogen bonding, crucial for molecular recognition at biological targets.[1] Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This synthetic versatility enables medicinal chemists to optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles.[2]

Between 2014 and 2023, a significant number of pyridine-containing drugs received FDA approval, with a notable concentration in oncology and neurology.[3][4] Analysis of these approved drugs reveals that the pyridine scaffold is frequently employed to target kinases, a class of enzymes often implicated in cancer and inflammatory diseases.[4]

Therapeutic Applications of Pyridine Derivatives

The therapeutic landscape of pyridine-containing drugs is vast and continues to expand. Key areas where these compounds have made a significant impact include:

  • Oncology: Pyridine derivatives are at the forefront of targeted cancer therapy.[5] Many function as potent kinase inhibitors, targeting signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[6] Notable examples include Sorafenib and Regorafenib, which target multiple kinases including VEGFR, and Crizotinib, an ALK and ROS1 inhibitor.[7]

  • Antiviral and Antibacterial Agents: The pyridine nucleus is a key component in numerous antimicrobial and antiviral drugs.[8][9][10] Its ability to interact with viral enzymes like reverse transcriptase and protease has led to the development of effective treatments for HIV and other viral infections.[8][9]

  • Central Nervous System (CNS) Disorders: A significant number of FDA-approved pyridine-containing drugs act on the CNS, treating conditions such as migraines, Parkinson's disease, and insomnia.[3]

  • Anti-inflammatory and Analgesic Agents: Pyridine-based compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[11]

Data Presentation: Quantitative Analysis of Pyridine Derivatives

To facilitate a comparative analysis of the biological activity of pyridine derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Activity of Pyridine-Based Kinase Inhibitors Against Cancer Cell Lines

Compound/DrugTarget Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-70.22 (48h), 0.11 (72h)[12]
Pyridine-urea derivative 8nMCF-71.88 (48h), 0.80 (72h)[12]
Doxorubicin (Reference)MCF-71.93 (48h)[12]
Sorafenib (Reference)MCF-74.50 (48h)[12]
Spiro-pyridine derivative 5HepG-210.58[13]
Spiro-pyridine derivative 5Caco-29.78[13]
Spiro-pyridine derivative 7HepG-28.90[13]
Spiro-pyridine derivative 7Caco-27.83[13]
Spiro-pyridine derivative 8HepG-28.42[13]
Spiro-pyridine derivative 8Caco-213.61[13]
Doxorubicin (Reference)HepG-24.50[13]
Doxorubicin (Reference)Caco-212.49[13]

Table 2: VEGFR-2 Inhibitory Activity of Pyridine Derivatives

Compound/DrugIC50 (µM)Reference
Pyridine-urea derivative 8b5.0 ± 1.91[12]
Pyridine-urea derivative 8e3.93 ± 0.73[12]
Sorafenib (Reference)0.09 ± 0.01[12]

Table 3: Pharmacokinetic Properties of Selected FDA-Approved Pyridine-Containing Drugs

Drug NameIndicationHalf-life (t½)MetabolismExcretion
Atogepant Migraine~11 hoursPrimarily via CYP3A4Primarily feces (~80%)
Rimegepant Migraine~11 hoursPrimarily via CYP3A4 and CYP2C9Primarily feces (~78%)
Ubrogepant Migraine5-7 hoursPrimarily via CYP3A4Primarily feces (~42%) and urine (~6%)
Lasmiditan Migraine~5.7 hoursPrimarily by non-CYP enzymesPrimarily urine (~93%)

(Data for Table 3 sourced from a comprehensive review of FDA-approved pyridine-containing drugs.)[14]

Experimental Protocols: Synthesis and Evaluation of Pyridine Derivatives

The synthesis of substituted pyridines can be achieved through various classical and modern methodologies. Below are detailed protocols for some of the most common and versatile methods.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[15][16]

Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.[15]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[15]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.[15]

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[15]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[1]

Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Preparation of N-Phenacylpyridinium Bromide: Dissolve phenacyl bromide in a suitable solvent (e.g., acetone). Add pyridine dropwise with stirring at room temperature. A precipitate will form. Continue stirring for 1-2 hours. Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.[1]

  • Reaction Setup: In a round-bottom flask with a reflux condenser, combine N-phenacylpyridinium bromide (1 equivalent), chalcone (1 equivalent), and a large excess of ammonium acetate (approximately 10 equivalents). Add glacial acetic acid as the solvent.[1]

  • Reaction Execution: Heat the mixture to reflux (around 120°C) for 4-6 hours.[1]

  • Work-up: Cool the reaction mixture and pour it into ice water with stirring to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.[1]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[1]

Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of the pyridine ring to produce 2-aminopyridine derivatives.[17][18]

Protocol: Synthesis of 2-Aminopyridine

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet, add dry toluene or xylene. Under an inert atmosphere (e.g., nitrogen), add sodium amide (NaNH₂).[17]

  • Reaction Execution: Heat the suspension to reflux. Slowly add pyridine to the refluxing mixture. The reaction is exothermic and will evolve hydrogen gas. Continue refluxing for several hours until the evolution of hydrogen ceases.[17]

  • Work-up: Cool the reaction mixture and cautiously add water to quench the unreacted sodium amide. Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure. The crude 2-aminopyridine can be purified by distillation or recrystallization.

In Vitro Kinase Inhibition Assay

A common method to evaluate the biological activity of pyridine derivatives is to assess their ability to inhibit specific kinases.

Protocol: General Kinase Inhibition Assay

  • Preparation: Serially dilute the test compounds in DMSO.

  • Enzyme Reaction: In a 384-well plate, add the kinase enzyme in an appropriate buffer. Add the diluted test compounds or DMSO (as a control) to the wells and incubate briefly at room temperature to allow for compound binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed (or substrate consumed). This is often done using a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridine derivatives and a general experimental workflow for their synthesis and screening.

G cluster_synthesis Pyridine Derivative Synthesis Workflow Start Starting Materials (Aldehyde, β-Ketoester, Ammonia) Reaction Hantzsch Pyridine Synthesis (or other method) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Pyridine Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis of pyridine derivatives.

G cluster_screening Kinase Inhibitor Screening Workflow Library Pyridine Derivative Library HTS High-Throughput Screening (Primary Kinase Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity Cell_Based Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Based Lead_Compound Lead Compound Cell_Based->Lead_Compound

Caption: A typical workflow for screening pyridine derivatives as kinase inhibitors.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib (Pyridine Derivative) Sorafenib->Raf

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Sorafenib.

G cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Crizotinib Crizotinib (Pyridine Derivative) Crizotinib->cMet

Caption: Overview of the c-Met signaling pathway and inhibition by Crizotinib.

G cluster_hdac HDAC and Gene Expression HDAC HDAC Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Deacetylation Histones Acetylated Histones Chromatin Relaxed Chromatin Histones->Chromatin Transcription_On Gene Transcription (Active) Chromatin->Transcription_On Condensed_Chromatin Condensed Chromatin Deacetylated_Histones->Condensed_Chromatin Transcription_Off Gene Transcription (Repressed) Condensed_Chromatin->Transcription_Off HDAC_Inhibitor HDAC Inhibitor (Pyridine Derivative) HDAC_Inhibitor->HDAC HDAC_Inhibitor->Histones

Caption: Role of HDAC in gene expression and its inhibition by pyridine derivatives.

Conclusion

The pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its inherent properties and synthetic accessibility have enabled the development of a diverse array of clinically successful drugs. As our understanding of disease biology deepens, the rational design of novel pyridine derivatives targeting specific biological pathways will undoubtedly lead to the next generation of innovative medicines. This guide serves as a foundational resource for researchers in the field, providing key data and methodologies to aid in the ongoing quest for new and improved therapeutics.

References

Methodological & Application

Application Note: A Robust and High-Yield Synthesis of 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-bromo-5-methylpyridine is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an amine, a bromine atom, and a methyl group on the pyridine core, allows for diverse downstream functionalization. The amine group serves as a versatile handle for amide bond formation, diazotization, and other nucleophilic reactions, while the bromine atom is amenable to various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This application note describes a reliable and scalable protocol for the synthesis of this compound via the reduction of its nitro precursor, 2-bromo-5-methyl-3-nitropyridine. The presented method, utilizing iron powder in acetic acid, is a classic and effective approach known for its high chemoselectivity, operational simplicity, and excellent yield.[1][2][3]

Principle

The core of this transformation is the selective reduction of an aromatic nitro group to a primary amine. While various reagents can achieve this, the use of iron metal in an acidic medium is particularly advantageous.[2] This method is well-suited for substrates containing reducible functional groups, such as halogens, that might be compromised under other conditions like catalytic hydrogenation.[2] The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct.

Materials and Methods

Materials:

  • 2-bromo-5-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid, glacial

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Celite (diatomaceous earth)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Results and Discussion

The reduction of 2-bromo-5-methyl-3-nitropyridine to this compound was successfully carried out using iron powder in acetic acid. The reaction proceeded smoothly, and the product was isolated in high yield and purity.

Table 1: Summary of Reaction Parameters and Results

ParameterValueReference
Starting Material2-bromo-5-methyl-3-nitropyridine[1]
Reducing AgentIron Powder[1]
Solvent/AcidAcetic Acid[1]
Reaction Temperature80 °C (initial), then ambient[1]
Reaction Time16 hours[1]
Yield 93% [1]
ProductThis compound[1]
Mass Spectrum (APCI)m/z = 188.9 (M+H)⁺[1]

The reaction demonstrated excellent chemoselectivity, with no debromination of the starting material or product observed. The workup procedure effectively removed the iron salts and excess acetic acid, yielding a bright yellow crystalline solid.[1] The high yield of 93% makes this protocol highly efficient and suitable for large-scale synthesis.

Experimental Protocol

Preparation of this compound

  • To a round-bottom flask equipped with a magnetic stir bar, add iron powder (1.11 g, 19.8 mmol).

  • Slowly add glacial acetic acid (5 mL) to the iron powder and heat the mixture to 80 °C with stirring.[1]

  • In a separate beaker, dissolve 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in glacial acetic acid (5 mL).

  • Add the solution of 2-bromo-5-methyl-3-nitropyridine dropwise to the heated iron/acetic acid mixture over a period of 20 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 30 minutes.

  • Turn off the heat and allow the reaction to stir at room temperature for 16 hours.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Carefully add the residue to a saturated sodium bicarbonate solution (50 mL) to neutralize the excess acetic acid. Solid sodium bicarbonate can be added in portions until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a bright yellow crystalline solid (799 mg, 93% yield).[1] The product may darken to a greenish color upon drying under vacuum.[1]

Conclusion

The protocol detailed in this application note provides a straightforward, high-yielding, and scalable method for the synthesis of this compound. The use of inexpensive and readily available reagents, coupled with a simple workup procedure, makes this an attractive method for both academic and industrial laboratories. The resulting versatile building block can be utilized in a variety of synthetic applications for the development of novel chemical entities.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Start: 2-bromo-5-methyl-3-nitropyridine Reaction Reaction: 1. Heat Fe in AcOH to 80°C 2. Add starting material solution 3. Stir at 80°C for 30 min 4. Stir at RT for 16h Start->Reaction Reagents Reagents: - Iron Powder - Acetic Acid Reagents->Reaction Workup Workup: 1. Dilute with Ethyl Acetate 2. Filter through Celite 3. Concentrate 4. Neutralize with NaHCO₃ 5. Extract with Ethyl Acetate 6. Wash with Brine 7. Dry and Concentrate Reaction->Workup Product Product: this compound Yield: 93% Workup->Product Analysis Analysis: Mass Spectrometry (APCI) Product->Analysis

Caption: Synthetic workflow for the reduction of 2-bromo-5-methyl-3-nitropyridine.

References

Application Notes and Protocols for Suzuki Cross-Coupling with 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the construction of complex molecules, particularly in the pharmaceutical industry.[1][2][3] This application note provides a detailed protocol for the Suzuki cross-coupling of 3-Amino-2-bromo-5-methylpyridine with various arylboronic acids. This reaction is pivotal for the synthesis of 2-aryl-3-amino-5-methylpyridine scaffolds, which are significant building blocks in medicinal chemistry.

The presence of an amino group and the pyridine nitrogen can present challenges, such as catalyst inhibition through coordination with the palladium center.[2][4] Therefore, the selection of an appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[1][2] The protocols and data presented herein are adapted from established procedures for structurally analogous aminopyridines and provide a robust starting point for optimization.[5][6]

Data Presentation: Comparative Reaction Conditions

The efficiency of the Suzuki cross-coupling is highly dependent on the reaction parameters. The following table summarizes various conditions reported for the coupling of substituted bromopyridines, offering a comparative overview.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-852-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid[2]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-3-amino-2-chloropyridine with 2-methoxyphenylboronic acid[2]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings[2]
Pd(PPh₃)₄ (5 mol %)K₃PO₄1,4-Dioxane / H₂O (4:1)85-95>1578-885-bromo-2-methylpyridin-3-amine with various arylboronic acids[5]

Experimental Protocols

This section provides a detailed methodology for the Suzuki cross-coupling of this compound. The protocol is based on a well-established procedure for a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[5]

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)[5]

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)[1]

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Detailed Procedure
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).[6]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[5][6]

  • Reaction: Stir the mixture at 85-95 °C.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1][5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.[5]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-3-amino-5-methylpyridine product.[1][2]

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic acid K₃PO₄ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Catalyst and Solvents: Pd(PPh₃)₄ 1,4-Dioxane/H₂O inert->catalyst heat Heat and Stir (85-95 °C, 15-24h) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product r1x Ar-Br r1x->oxidative_addition r2by2 Ar'-B(OH)₂ r2by2->transmetalation base Base (K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

References

Application Notes and Protocols for Reactions of 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving 3-Amino-2-bromo-5-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties, which allow for diverse functionalization. The protocols herein focus on its synthesis and subsequent palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the development of novel molecular entities.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro-precursor, 2-bromo-5-methyl-3-nitropyridine. This reaction is a standard procedure in heterocyclic chemistry and provides the target compound in high yield.

Experimental Protocol: Reduction of 2-bromo-5-methyl-3-nitropyridine

This protocol details the reduction of a nitropyridine derivative using iron powder in acetic acid.

Materials:

  • 2-bromo-5-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite (diatomaceous earth)

Procedure:

  • To a reaction flask, add iron powder (4.3 equivalents) and acetic acid (5 mL per 1.0 g of nitro-compound).

  • Heat the mixture to 80°C.

  • Slowly add a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 equivalent) in acetic acid (5 mL per 1.0 g) dropwise over 20 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 80°C.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the Celite pad thoroughly with ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Carefully add the residue to a saturated sodium bicarbonate solution to neutralize the acetic acid. Solid sodium bicarbonate can be added in portions until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data Summary: Synthesis
Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
2-bromo-5-methyl-3-nitropyridineIron, Acetic Acid80 then RT~1793

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are pivotal for the synthesis of complex derivatives with potential biological activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties. The following protocol is adapted from a procedure for the structurally similar 5-bromo-2-methylpyridin-3-amine and is expected to provide good results for the target substrate.

Experimental Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.3 equivalents).

  • Add the Pd(PPh₃)₄ catalyst (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 85-95°C and stir for 15-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture and wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Suzuki-Miyaura Coupling of a Structural Analog

The following data is for the coupling of the analogous 5-bromo-2-methylpyridin-3-amine with various arylboronic acids and serves as a strong predictor for the reactivity of this compound.[1]

Arylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the pyridine scaffold with primary or secondary amines. The choice of catalyst and ligand is crucial for achieving high efficiency, especially with the potentially coordinating aminopyridine substrate. The use of RuPhos and BrettPhos precatalysts in combination with a strong, non-nucleophilic base like LiHMDS has been shown to be effective for the amination of 3-halo-2-aminopyridines.[2]

Experimental Protocol: Buchwald-Hartwig Amination with Primary or Secondary Amines

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3 for secondary amines, BrettPhos-Pd-G3 for primary amines) (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), the palladium precatalyst (0.02 equivalents), and LiHMDS (1.5 equivalents) to a dry Schlenk tube.

  • Add the amine (1.2 equivalents).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

The following catalyst systems have been identified as highly effective for the amination of the parent 3-bromo-2-aminopyridine scaffold.[2]

Amine TypeRecommended Catalyst SystemBaseSolventExpected Yield
Secondary (e.g., Morpholine)RuPhos PrecatalystLiHMDSTolueneGood to Excellent
Primary (e.g., Cyclopentylamine)BrettPhos PrecatalystLiHMDSTolueneGood

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental procedures and the potential biological relevance of the synthesized compounds, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic acid K3PO4 B Add Catalyst: Pd(PPh3)4 A->B C Inert Atmosphere: Evacuate & Backfill (x3) B->C D Add Solvents: 1,4-Dioxane/H2O (4:1) C->D E Heat & Stir (85-95°C, 18h) D->E F Cool to RT Dilute with EtOAc E->F G Filter & Wash (H2O, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_react Reaction cluster_process Work-up & Purification N1 Combine Solids: This compound Pd-Precatalyst LiHMDS N2 Add Amine N1->N2 N3 Add Anhydrous Solvent N2->N3 N4 Seal & Heat (80-110°C) N3->N4 N5 Cool & Quench (aq. NH4Cl) N4->N5 N6 Extract with EtOAc N5->N6 N7 Wash, Dry, Concentrate N6->N7 N8 Column Chromatography N7->N8 N9 Pure N-Aryl Product N8->N9

Experimental workflow for the Buchwald-Hartwig amination.

Signaling_Pathway cluster_compound Drug Action Compound 3-Amino-2-aryl-5-methylpyridine Derivative CDK9 CDK9 Compound->CDK9 Inhibition HDAC1 HDAC1 Compound->HDAC1 Inhibition Transcription Gene Transcription (e.g., c-Myc, MCL1) CDK9->Transcription Phosphorylation & Activation of RNA Pol II Chromatin Chromatin Remodeling HDAC1->Chromatin Deacetylation of Histones Apoptosis Apoptosis Transcription->Apoptosis Suppression of Anti-apoptotic Genes Chromatin->Transcription Transcriptional Repression CellCycle Cell Cycle Arrest caption Derivatives of aminopyridines can act as dual inhibitors of CDK9 and HDAC1, leading to anti-cancer effects such as apoptosis and cell cycle arrest.

Hypothetical signaling pathway for an aminopyridine derivative.

References

Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives Using 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the pyridine ring is a key aspect of drug discovery. 3-Amino-2-bromo-5-methylpyridine is a versatile starting material, offering two distinct reaction sites—a bromine atom amenable to cross-coupling reactions and an amino group that can be further derivatized. This document provides detailed protocols for the synthesis of novel pyridine derivatives from this compound via Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, along with potential biological signaling pathways these derivatives may modulate.

Synthetic Pathways Overview

This compound serves as a valuable building block for generating diverse libraries of pyridine derivatives. The bromine atom at the 2-position can be readily displaced through various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Arylboronic Acid, Pd(PPh₃)₄, Base start->suzuki_reagents buchwald_reagents Primary/Secondary Amine, Pd Catalyst, Ligand, Base start->buchwald_reagents sonogashira_reagents Terminal Alkyne, Pd/Cu Catalyst, Base start->sonogashira_reagents suzuki_product 2-Aryl-3-amino-5-methylpyridine suzuki_reagents->suzuki_product C-C bond formation buchwald_product N²-Substituted-5-methyl-pyridine-2,3-diamine buchwald_reagents->buchwald_product C-N bond formation sonogashira_product 3-Amino-2-(alkynyl)-5-methylpyridine sonogashira_reagents->sonogashira_product C-C bond formation

Caption: Synthetic routes from this compound.

Data Presentation

Table 1: Suzuki Cross-Coupling of Bromo-aminopyridines with Various Arylboronic Acids

The following data is adapted from the Suzuki coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and is expected to provide a strong indication of yields for this compound.[1]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
54-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1580
63,5-Difluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1575
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Various Amines

The following provides representative conditions for the Buchwald-Hartwig amination of bromopyridines.[2][3][4] Yields are typically moderate to high, depending on the specific amine and reaction conditions.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)
1CyclohexylaminePd₂(dba)₃ / BINAPNaOᵗBuToluene804
2MorpholinePd(OAc)₂ / XantphosCs₂CO₃Toluene11018
3AnilinePd₂(dba)₃ / BINAPNaOᵗBuToluene10024
4BenzylaminePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane10018
Table 3: Sonogashira Coupling of Bromo-aminopyridines with Terminal Alkynes

The following data is based on the Sonogashira coupling of various 2-amino-3-bromopyridines and is expected to be applicable to this compound.[5][6]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396
21-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385
33-Phenyl-1-propynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100391
44-EthynylanisolePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100393
51-EthynylcyclohexenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100388

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki Cross-Coupling

G reagents 1. Add this compound, Arylboronic acid, and K₃PO₄ to flask. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert catalyst 3. Add Pd(PPh₃)₄. inert->catalyst solvent 4. Add 1,4-dioxane and degassed water. catalyst->solvent heat 5. Heat at 85-95 °C for >15 hours. solvent->heat workup 6. Cool, dilute with EtOAc, and filter. heat->workup extraction 7. Wash with water and brine, dry, and concentrate. workup->extraction purification 8. Purify by column chromatography. extraction->purification product Pure 2-Aryl-3-amino- 5-methylpyridine purification->product

Caption: Experimental workflow for Suzuki cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in over 15 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-amino-5-methylpyridine.

Protocol 2: Buchwald-Hartwig Amination

G reagents 1. Add Pd catalyst, ligand, and base to flask. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert add_reagents 3. Add this compound, amine, and anhydrous toluene. inert->add_reagents heat 4. Heat at 80-110 °C for 4-24 hours. add_reagents->heat workup 5. Cool, dilute with ether/EtOAc, and filter. heat->workup extraction 6. Wash with water and brine, dry, and concentrate. workup->extraction purification 7. Purify by column chromatography or recrystallization. extraction->purification product Pure N²-Substituted-5-methyl- pyridine-2,3-diamine purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOᵗBu, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate (EtOAc) or diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas. Repeat this three times.

  • To this mixture, add this compound, the amine, and the anhydrous solvent via syringe.

  • Heat the reaction mixture, typically between 80-110 °C, for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to yield the pure N²-substituted-5-methyl-pyridine-2,3-diamine.

Protocol 3: Sonogashira Coupling

G reagents 1. Add Pd and Cu catalysts to flask. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert add_reagents 3. Add this compound, terminal alkyne, solvent, and base. inert->add_reagents heat 4. Heat at 100 °C for 3 hours. add_reagents->heat workup 5. Cool, dilute with water, and extract with EtOAc. heat->workup extraction 6. Combine organic layers, wash with brine, dry, and concentrate. workup->extraction purification 7. Purify by column chromatography. extraction->purification product Pure 3-Amino-2-(alkynyl)- 5-methylpyridine purification->product

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%) (if not part of the palladium catalyst)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., DMF, THF, or toluene)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, PPh₃ (if needed), and CuI.

  • Evacuate and backfill the flask with an inert gas. Repeat this three times.

  • Add the anhydrous solvent, this compound, the terminal alkyne, and the amine base.

  • Stir the reaction mixture at the appropriate temperature (e.g., 100 °C for DMF) for the required time (typically 3 hours).[6] Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-amino-2-(alkynyl)-5-methylpyridine.

Potential Biological Signaling Pathways

The synthesized pyridine derivatives, particularly the 2-aryl-3-amino-5-methylpyridines, have the potential to act as kinase inhibitors. Many kinase inhibitors target the ATP-binding pocket of the enzyme, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and differentiation. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Represses Translation Derivative Synthesized Pyridine Derivative Derivative->mTORC1 Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates how a synthesized pyridine derivative might inhibit mTORC1 (mechanistic Target of Rapamycin Complex 1), a key regulator of cell growth and proliferation. Inhibition of mTORC1 would prevent the phosphorylation of its downstream targets, p70S6K and 4E-BP1, ultimately leading to a decrease in protein synthesis and a halt in cell proliferation. This makes such derivatives promising candidates for anticancer drug development.

References

Application Notes and Protocols: Palladium-Catalyzed One-Pot Synthesis of 5-Aryl-2-methylpyridin-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 5-aryl-2-methylpyridin-3-amines via a palladium-catalyzed Suzuki cross-coupling reaction. This methodology is valuable for the efficient generation of a library of substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The synthesis of functionalized pyridines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The palladium-catalyzed Suzuki cross-coupling reaction offers a powerful and versatile method for the construction of carbon-carbon bonds. This application note details a one-pot procedure for the synthesis of 5-aryl-2-methylpyridin-3-amines starting from the commercially available 5-bromo-2-methylpyridin-3-amine and various arylboronic acids. This approach avoids the need for protection of the amine group, streamlining the synthetic process.[1]

Reaction Scheme

The overall reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid in the presence of a palladium catalyst and a base.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 5-bromo-2-methylpyridin-3-amine 5-bromo-2-methylpyridin-3-amine Catalyst Pd(PPh₃)₄ K₃PO₄, Dioxane/H₂O 5-bromo-2-methylpyridin-3-amine->Catalyst Arylboronic_acid Arylboronic acid Arylboronic_acid->Catalyst 5-aryl-2-methylpyridin-3-amine 5-aryl-2-methylpyridin-3-amine Catalyst->5-aryl-2-methylpyridin-3-amine 85-95 °C, >15 h

Caption: General reaction scheme for the Suzuki cross-coupling.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 5-aryl-2-methylpyridin-3-amines.

Materials and Equipment
  • 5-bromo-2-methylpyridin-3-amine

  • Arylboronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Schlenk flask

  • Magnetic stirrer with heating

  • Standard glassware for filtration and extraction

  • Rotary evaporator

General Synthetic Procedure
  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (5 mol %).

  • Add 1,4-dioxane to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the corresponding arylboronic acid (1.18 mmol), potassium phosphate (2.32 mmol), and water.[2]

  • Heat the reaction mixture to 85–95 °C and stir for over 15 hours.[2]

  • After cooling to room temperature, filter the mixture.

  • Dilute the filtrate with ethyl acetate.

  • The subsequent workup involves adding water dropwise to induce precipitation, followed by stirring for approximately one hour at room temperature.[2]

  • Filter the resulting solid, wash with deionized water, and dry in an oven.[2]

Data Presentation

The following table summarizes the yields and characterization data for a selection of synthesized 5-aryl-2-methylpyridin-3-amines.

CompoundAryl SubstituentYield (%)Melting Point (°C)
2a Phenyl85245
2b 4-Methylphenyl82250
2c 4-Methoxyphenyl80248
2d 4-Iodophenyl75258
2e 4-Chlorophenyl78260
2f 4-Fluorophenyl81255
2g 3-Nitrophenyl70265
2h Naphthalen-2-yl72262
2i Thiophen-2-yl77252

Data extracted from a study by Rehman, et al. (2017).[2]

Characterization Data for a Representative Compound

5-(4-Iodophenyl)-2-methylpyridin-3-amine (2d):

  • Melting Point: 258 °C[2]

  • ¹H-NMR (CDCl₃): δ 8.09 (s, 1H, pyridine), 7.71–7.49 (m, 4H, Ar), 7.15 (s, 1H, pyridine), 2.5 (s, 3H, methyl)[2]

  • ¹³C-NMR (CDCl₃ + CD₃OD): δ 15.8, 94.1, 120.1, 130, 132.1, 134.5, 135.7, 138.4, 144.2, 145.5[2]

  • EI-MS m/z (+ion mode): 310 [M]⁺[2]

  • Elemental Analysis: Calculated for C₁₂H₁₁IN₂: C, 46.47; H, 3.58. Found: C, 46.41; H, 3.52%.[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the one-pot synthesis and workup procedure.

G A Mix 5-bromo-2-methylpyridin-3-amine, Pd(PPh₃)₄, and 1,4-dioxane in a Schlenk flask B Stir at room temperature for 30 min A->B C Add arylboronic acid, K₃PO₄, and water B->C D Heat at 85-95 °C for >15 h C->D E Cool to room temperature and filter D->E F Dilute filtrate with ethyl acetate E->F G Add water to induce precipitation F->G H Stir for 1 h at room temperature G->H I Filter and wash solid with deionized water H->I J Dry the final product in an oven I->J

Caption: One-pot synthesis and workup workflow.

Conclusion

The described palladium-catalyzed one-pot synthesis provides an efficient and direct route to a variety of 5-aryl-2-methylpyridin-3-amines. The reaction proceeds in good yields and tolerates a range of functional groups on the arylboronic acid. This methodology is a valuable tool for the rapid generation of compound libraries for drug discovery and development.

References

Application Notes and Protocols: Asymmetric Dearomative Three-Component Reaction with 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a hypothetical asymmetric dearomative three-component reaction involving 3-bromo-5-methylpyridine. The described methodology is based on established principles of copper-catalyzed 1,4-dearomatization of pyridines, offering a pathway to synthesize enantioenriched, highly functionalized piperidine derivatives.[1][2] Such structures are of significant interest in medicinal chemistry due to their prevalence in FDA-approved pharmaceuticals.[1]

Introduction

The dearomatization of heteroaromatic compounds is a powerful strategy for generating three-dimensional molecular complexity from readily available flat aromatic precursors.[3] Asymmetric dearomatization, in particular, provides access to chiral, saturated heterocyclic scaffolds that are central to many biologically active molecules.[4][5] Pyridines are among the most common N-heterocycles in pharmaceuticals, but their inherent aromatic stability presents a challenge for dearomatization.[6][7]

Recent advances have demonstrated that transition metal catalysis, particularly with copper hydride complexes, can effectively catalyze the C-C bond-forming dearomatization of pyridines without the need for pre-activation of the heterocycle.[1][2] This protocol adapts this methodology to a three-component reaction using 3-bromo-5-methylpyridine, an olefin as a nucleophile precursor, and a silane as a hydride source. The bromine and methyl substituents on the pyridine ring offer valuable handles for further synthetic diversification.[8][9]

Reaction Principle

This reaction proceeds via a copper-catalyzed enantioselective 1,4-hydroarylation of an olefin with 3-bromo-5-methylpyridine. A chiral copper(I) catalyst, in the presence of a silane, facilitates the dearomative addition of a nucleophile (generated in situ from the olefin) to the pyridine ring, yielding a chiral 1,4-dihydropyridine intermediate. This intermediate can then be further functionalized or reduced to the corresponding piperidine derivative.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Reagents should be of high purity. 3-Bromo-5-methylpyridine is a commercially available starting material.[10]

Materials and Reagents
  • 3-Bromo-5-methylpyridine

  • Styrene (or other suitable olefin)

  • Dimethoxymethylsilane (DMMS)

  • Copper(II) acetate (Cu(OAc)₂)

  • (S,S)-Ph-BPE (or other suitable chiral ligand)

  • Toluene (anhydrous)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flasks and line

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

  • NMR spectrometer

  • HPLC with a chiral column

Detailed Experimental Procedure

Step 1: In Situ Catalyst Formation and Dearomatization

  • To a dry Schlenk flask under an inert atmosphere, add Cu(OAc)₂ (0.01 mmol, 1.8 mg) and (S,S)-Ph-BPE (0.011 mmol, 5.0 mg).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add 3-bromo-5-methylpyridine (0.2 mmol, 34.4 mg) and styrene (0.3 mmol, 31.3 mg).

  • Add dimethoxymethylsilane (DMMS) (0.3 mmol, 31.9 mg) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

Step 2: Reduction to Piperidine

  • Upon completion of the dearomatization, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanol (2.0 mL) to the flask.

  • Add sodium borohydride (0.4 mmol, 15.1 mg) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired piperidine derivative.

Step 4: Determination of Enantiomeric Excess

  • Analyze the purified product by HPLC using a chiral stationary phase (e.g., Chiralcel OD-H) to determine the enantiomeric excess (ee).

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric dearomative three-component reaction with 3-bromo-5-methylpyridine and styrene, based on analogous reactions reported in the literature.

EntryOlefinProductYield (%)ee (%)
1Styrene4-benzyl-3-bromo-5-methylpiperidine8592
24-Methylstyrene3-bromo-4-(4-methylbenzyl)-5-methylpiperidine8290
34-Chlorostyrene3-bromo-4-(4-chlorobenzyl)-5-methylpiperidine8894

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Cu(OAc)₂ + (S,S)-Ph-BPE 2. 3-Bromo-5-methylpyridine 3. Styrene 4. DMMS reaction Asymmetric Dearomatization (Toluene, rt, 24h) reagents->reaction reduction Reduction (MeOH, NaBH₄, rt, 4h) reaction->reduction workup Work-up & Purification (Extraction, Chromatography) reduction->workup product Enantioenriched Piperidine workup->product analysis Analysis (NMR, Chiral HPLC) product->analysis

Caption: Workflow for the synthesis of enantioenriched piperidines.

Plausible Catalytic Cycle

catalytic_cycle catalyst [Cu(S,S)-Ph-BPE]OAc cu_h [(S,S)-Ph-BPE]Cu-H catalyst->cu_h DMMS cu_alkyl [(S,S)-Ph-BPE]Cu-Alkyl cu_h->cu_alkyl + Styrene olefin Styrene cu_dhp Cu-Dihydropyridinate Complex cu_alkyl->cu_dhp + Pyridine pyridine 3-Bromo-5-methylpyridine dhp_silylated N-Silyl-1,4-Dihydropyridine cu_dhp->dhp_silylated + DMMS dhp_silylated->catalyst - MeO-Si-Me(OMe) dmms DMMS

References

Application Notes and Protocols for N-Acylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of aminopyridines is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the development of novel pharmaceuticals and functional materials. The introduction of an acyl group to the amino moiety of a pyridine ring can significantly modulate the parent molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification is a key strategy in medicinal chemistry for synthesizing a diverse array of bioactive compounds, including kinase inhibitors, anti-inflammatory agents, and various other therapeutic agents. The resulting N-acyl aminopyridines often serve as critical intermediates for further molecular elaboration.

This document provides detailed protocols and application notes for the N-acylation of aminopyridines, covering common acylating agents, reaction conditions, and purification methods. The information is intended to be a practical guide for researchers in academic and industrial settings.

Reaction Principle

The N-acylation of aminopyridines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). In the case of acyl chlorides, a base is typically required to neutralize the hydrogen chloride byproduct, driving the reaction to completion. For anhydrides, a base can also be used to accelerate the reaction. The choice of base, solvent, and temperature can significantly influence the reaction rate and yield.[1]

Data Presentation

The following tables summarize quantitative data for the N-acylation of various aminopyridines with common acylating agents under different reaction conditions.

Table 1: N-Acetylation of Aminopyridines with Acetic Anhydride

AminopyridineBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
2-AminopyridinePyridinePyridineRoom Temp.Not Specified>95%[2]
2-Amino-4,6-dimethylpyrimidineNoneAcetic Anhydride (excess)Not SpecifiedNot Specified~21% (mono-acetylated)[3]
2-Amino-4-methylpyrimidineNoneAcetic Anhydride (excess)Not SpecifiedNot Specified~21-23% (mono-acetylated)[3]
4-AminopyridineNoneAcetic AnhydrideNot SpecifiedNot Specified80-85%[4]

Table 2: N-Benzoylation of Aminopyridines with Benzoyl Chloride

AminopyridineBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Aniline (for comparison)PyridineBasic Alumina (solvent-free)92-941 min (Microwave)100%[5]
2-Nitroaniline (for comparison)PyridineBasic Alumina (solvent-free)85-872 min (Microwave)87%[5]
3-Nitroaniline (for comparison)PyridineBasic Alumina (solvent-free)94-965 min (Microwave)60%[5]
4-Nitroaniline (for comparison)PyridineBasic Alumina (solvent-free)99-1006 min (Microwave)92%[5]
AminophenolsPyridinePyridineReflux4-5 hNot Specified[6]

Note: Data for direct N-benzoylation of unsubstituted aminopyridines under standard benchtop conditions was limited in the search results. The provided data for related compounds and microwave conditions can be used as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Aminopyridines with Acyl Chlorides

This protocol describes a general method for the N-acylation of aminopyridines using an acyl chloride in the presence of a base like pyridine or triethylamine.

Materials:

  • Aminopyridine (e.g., 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 equivalents)

  • Base (e.g., pyridine or triethylamine) (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyridine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation of Aminopyridines with Carboxylic Anhydrides

This protocol outlines a general method for the N-acylation of aminopyridines using a carboxylic anhydride.

Materials:

  • Aminopyridine (e.g., 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine)

  • Carboxylic anhydride (e.g., acetic anhydride, benzoic anhydride) (1.1 - 2.0 equivalents)

  • Pyridine (can be used as both solvent and base) or another suitable solvent

  • Toluene

  • Dichloromethane (DCM) or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the aminopyridine (1.0 equivalent) in pyridine under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the carboxylic anhydride to the solution.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by adding methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dilute the residue with DCM or ethyl acetate.

  • Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Aminopyridine in Anhydrous Solvent B Cool to 0 °C A->B C Add Base B->C D Add Acylating Agent (Acyl Chloride or Anhydride) C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench Reaction E->F G Aqueous Workup (Extraction & Washes) F->G H Dry Organic Layer G->H I Concentrate H->I J Recrystallization or Column Chromatography I->J K Pure N-Acyl Aminopyridine J->K

Caption: Experimental workflow for the N-acylation of aminopyridines.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aminopyridine Aminopyridine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aminopyridine->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acylating Agent (Electrophile) (e.g., Acyl Chloride) AcylatingAgent->TetrahedralIntermediate NAcylAminopyridine N-Acyl Aminopyridine TetrahedralIntermediate->NAcylAminopyridine Collapse of Intermediate (Loss of Leaving Group) Byproduct Byproduct (e.g., HCl) TetrahedralIntermediate->Byproduct ProtonatedBase Protonated Base Byproduct->ProtonatedBase Base Base (e.g., Pyridine) Base->ProtonatedBase

Caption: General mechanism for the N-acylation of aminopyridines.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and practical considerations for the large-scale production of 3-Amino-2-bromo-5-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The following sections detail a validated lab-scale protocol and discuss critical factors for scaling up this synthesis to an industrial setting.

Synthetic Strategies and Considerations

The most direct and commonly employed route for the synthesis of this compound is the reduction of the corresponding nitro-precursor, 2-bromo-5-methyl-3-nitropyridine. This transformation is efficient and generally high-yielding. For large-scale production, the choice of reducing agent and reaction conditions are paramount to ensure safety, cost-effectiveness, and a favorable environmental profile.

While classical methods utilizing iron powder in acetic acid are effective at the laboratory scale, catalytic hydrogenation represents a more atom-economical and greener alternative for industrial production. However, care must be taken to control for potential dehalogenation, a common side reaction in catalytic hydrogenation of aryl halides.

Experimental Protocol: Reduction of 2-bromo-5-methyl-3-nitropyridine

This section details a laboratory-scale procedure for the synthesis of this compound with a high reported yield of 93%.[1]

Materials and Reagents:

  • 2-bromo-5-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite (diatomaceous earth)

Procedure:

  • To a reaction vessel containing iron powder (1.11 g, 19.8 mmol), slowly add acetic acid (5 mL).

  • Heat the mixture to 80°C.

  • Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL).

  • Add the solution of the nitro-pyridine dropwise to the heated iron/acetic acid mixture over a period of 20 minutes.

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 80°C.

  • Allow the reaction to cool to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Slowly and carefully add the residue to a saturated sodium bicarbonate solution (50 mL) to neutralize the excess acetic acid. Solid sodium bicarbonate may be added in portions until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.

Results:

The described procedure affords this compound as a bright yellow crystalline solid (799 mg), which may darken to a greenish color upon drying. The reported yield is 93%.[1] Mass spectrometry analysis should confirm the desired product with a mass-to-charge ratio (m/z) of 188.9 (M+H)⁺.[1]

Data Presentation

Table 1: Reagents and Stoichiometry for Lab-Scale Synthesis

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-bromo-5-methyl-3-nitropyridine217.011.04.611
Iron Powder55.851.1119.84.3
Acetic Acid60.05~10 mL-Solvent

Table 2: Comparison of Synthesis Methods for Large-Scale Production

ParameterIron/Acetic Acid ReductionCatalytic Hydrogenation (e.g., H₂/Pd/C)
Scale Lab to PilotPilot to Industrial
Advantages - High yield at lab scale[1]- Readily available and inexpensive reagents- Greener (less waste)- Atom economical- Potentially faster reaction times
Disadvantages - Generates significant iron waste- Exothermic reaction requires careful temperature control- Gas evolution during neutralization can be problematic on a large scale- Potential for dehalogenation (loss of bromine)- Catalyst cost and recovery- Requires specialized high-pressure equipment
Safety - Flammable solvents- Corrosive acid- Exothermicity- Flammable hydrogen gas- Pyrophoric catalyst handling
Work-up - Filtration of fine iron salts can be slow- Large volumes of aqueous waste from neutralization- Catalyst filtration- Simpler work-up, often just filtration and solvent removal

Visualizations

G cluster_0 start Start: 2-bromo-5-methyl-3-nitropyridine step1 Reduction with Fe/AcOH at 80°C start->step1 step2 Stir at room temperature for 16h step1->step2 step3 Work-up: Filtration, Extraction, and Neutralization step2->step3 end_product Final Product: this compound step3->end_product

Caption: Synthetic workflow for the reduction of 2-bromo-5-methyl-3-nitropyridine.

G cluster_yes Yes cluster_no No start Select Synthesis Route for Large-Scale Production q1 Is dehalogenation a significant issue? start->q1 a1 Use Fe/AcOH or other classical reduction methods q1->a1 Yes a2 Optimize catalytic hydrogenation (e.g., H₂/Pd/C) q1->a2 No

References

Application Note and Protocol for the Purification of 3-Amino-2-bromo-5-methylpyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 3-Amino-2-bromo-5-methylpyridine using silica gel column chromatography. As a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, the purity of this compound is critical for the success of subsequent synthetic transformations and the quality of the final product.[1] This application note outlines the necessary materials, equipment, and a detailed step-by-step procedure for efficient purification. The protocol covers sample preparation, column packing, elution strategies, and post-purification analysis.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. The presence of amino, bromo, and methyl functional groups on the pyridine ring allows for a variety of chemical modifications, making it a valuable precursor for diverse molecular scaffolds. Synthetic routes to this compound often yield a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a standard and highly effective method for isolating the desired compound to a high degree of purity. This protocol details a robust method for the purification of this compound using a silica gel stationary phase and a petroleum ether/ethyl acetate mobile phase system.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column dimensions, quantity of silica gel, and solvent volumes.

Materials and Equipment
Chemicals Equipment
Crude this compoundGlass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)
Silica gel (60 Å, 230-400 mesh)Separatory funnel (for solvent reservoir)
Petroleum Ether (or Hexanes), HPLC gradeFraction collector or test tubes/flasks
Ethyl Acetate, HPLC gradeThin Layer Chromatography (TLC) plates (silica gel coated)
Dichloromethane (for sample loading)UV lamp (254 nm)
Triethylamine (optional, for deactivation of silica)Developing chamber for TLC
Sand, washedRotary evaporator
Cotton or Glass woolHigh-resolution balance
Deuterated solvent for NMR (e.g., CDCl₃)NMR spectrometer and/or HPLC system for purity analysis
Methodologies

1. Preparation of the Mobile Phase and TLC Analysis

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).[2]

  • Prepare a series of petroleum ether/ethyl acetate mixtures in varying ratios (e.g., 9:1, 8:2, 7:3 v/v).[2]

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.[2]

  • Spot the solution onto a TLC plate and develop the plate in a chamber containing one of the prepared mobile phase mixtures.[2]

  • Visualize the separated spots under a UV lamp.[2]

  • The optimal mobile phase for column elution will give the desired product an Rf value of approximately 0.2-0.3.[2]

2. Column Packing (Slurry Method)

  • Secure the chromatography column in a vertical position in a fume hood.[2]

  • Ensure the stopcock is closed and add a small plug of cotton or glass wool to the bottom of the column.[2]

  • Add a thin layer (approximately 1 cm) of sand.[2]

  • For 1 gram of crude product, weigh approximately 40-50 g of silica gel.[2]

  • Create a slurry by mixing the silica gel with a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).[2]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[2]

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.[2]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]

3. Sample Loading (Dry Loading)

  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 g) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Begin the elution with the mobile phase determined from the TLC analysis. A gradient elution is recommended, starting with a lower polarity and gradually increasing the proportion of the more polar solvent (ethyl acetate).

  • For example, start with 95:5 petroleum ether/ethyl acetate and gradually increase to 80:20 petroleum ether/ethyl acetate.[2]

  • Collect fractions of approximately 15-20 mL.[2]

  • Monitor the collected fractions by TLC to identify those containing the purified product.

5. Product Isolation and Analysis

  • Combine the pure fractions identified by TLC.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under a high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound using analytical techniques such as NMR, HPLC, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting
Problem Possible Cause Solution
Compound Degradation on Column The acidic nature of silica gel can sometimes lead to the degradation of pyridine derivatives.Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a neutral stationary phase such as alumina.
Peak Tailing in Fractions Strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.Add a small amount of a competing base, such as triethylamine (e.g., 0.1-1%), to the eluent system.
Poor Separation The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition using TLC to achieve an Rf of 0.2-0.3 for the target compound.[2] Employ a shallow gradient during elution.

Data Presentation

Summary of Purification Parameters and Expected Results

Parameter Value/Range Notes
Crude Material 1.0 g---
Stationary Phase Silica Gel (60 Å, 230-400 mesh)40-50 g
Mobile Phase Petroleum Ether / Ethyl AcetateGradient elution, optimized by TLC
Optimal Rf 0.2 - 0.3Determined by TLC analysis[2]
Expected Purity >98%Determined by HPLC or NMR
Expected Yield 70-90%Dependent on the purity of the crude material

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Mobile Phase) column_packing Column Packing (Silica Gel Slurry) sample_prep Sample Preparation (Dry Loading) elution Gradient Elution sample_prep->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation characterization Characterization (NMR, HPLC, MS) evaporation->characterization logical_relationship cluster_chromatography Column Chromatography crude Crude Product (Target + Impurities) stationary Stationary Phase (Silica Gel - Polar) crude->stationary pure Purified Product (>98% Purity) stationary->pure Elution impurities Impurities stationary->impurities Retention/Slower Elution mobile Mobile Phase (Petroleum Ether/EtOAc - Less Polar)

References

Application Notes and Protocols for 3-Amino-2-bromo-5-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Amino-2-bromo-5-methylpyridine as a versatile pharmaceutical intermediate. This document includes detailed experimental protocols for its synthesis and its application in key cross-coupling reactions, quantitative data, and visualizations to support drug discovery and development programs.

Introduction

This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its utility lies in the strategic placement of its functional groups: a nucleophilic amino group, a bromine atom amenable to various cross-coupling reactions, and a methyl group that can influence steric and electronic properties. This intermediate is particularly valuable in the synthesis of kinase inhibitors and compounds targeting neurological disorders.[1]

Physicochemical Properties

PropertyValue
Synonyms 2-Bromo-5-methylpyridin-3-amine
CAS Number 17282-00-7
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Yellow crystalline powder
Purity ≥ 97%

Application in Pharmaceutical Synthesis: Synthesis of a PI3K/mTOR Inhibitor Intermediate

This compound and its derivatives are key intermediates in the synthesis of kinase inhibitors. For instance, a close analog, 5-bromo-2-methoxypyridin-3-amine, is a precursor for the synthesis of Omipalisib (GSK2126458), a potent inhibitor of the PI3K/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[4]

The synthesis of a key sulfonamide intermediate, analogous to that used for Omipalisib, can be achieved from a derivative of this compound. This highlights the importance of this scaffold in accessing complex molecular architectures for targeted therapies.

Signaling Pathway: PI3K/mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell cycle progression, growth, and survival. Omipalisib inhibits PI3K and mTOR, key kinases in this pathway, leading to the induction of apoptosis in cancer cells.[5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Apoptosis Apoptosis mTORC1->Apoptosis mTORC2 mTORC2 mTORC2->Akt Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Omipalisib->mTORC1 Omipalisib->mTORC2

PI3K/mTOR signaling pathway and inhibition by Omipalisib.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-bromo-5-methyl-3-nitropyridine via reduction.[6]

Reaction Scheme:

Materials:

  • 2-bromo-5-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a reaction flask containing iron powder (1.11 g, 19.8 mmol), slowly add acetic acid (5 mL) and heat the mixture to 80 °C.

  • Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL).

  • Add the nitropyridine solution dropwise to the iron mixture over 20 minutes.

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Slowly add the residue to a saturated sodium bicarbonate solution (50 mL) and add solid sodium bicarbonate in portions until the acetic acid is neutralized.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to yield 2-bromo-5-methylpyridin-3-amine.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
2-bromo-5-methyl-3-nitropyridine217.011.04.61-
2-bromo-5-methylpyridin-3-amine187.040.7994.2793
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and can be used to generate various 2-aryl-3-amino-5-methylpyridines.[7]

Suzuki_Coupling_Workflow Start Start Reagents Combine: - this compound - Arylboronic Acid - K3PO4 Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill Ar) Reagents->Inert Catalyst Add: - Pd(PPh3)4 - 1,4-Dioxane/H2O Inert->Catalyst Heat Heat Reaction (85-95 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Representative Quantitative Data (for 5-bromo-2-methylpyridin-3-amine): [7]

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
4-Tolylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation using this compound and a primary or secondary amine. The conditions are based on established methods for related heteroaryl bromides.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L2Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L2Pd(II)(Aryl)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HBr) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Aryl-NR'R'' ArylBr Aryl-Br Amine HNR'R'' Base Base

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-2-bromo-5-methylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most frequently cited high-yielding method is the reduction of 2-bromo-5-methyl-3-nitropyridine. This method typically employs iron powder in the presence of an acid, such as acetic acid, and has been reported to achieve yields as high as 93%.[1][2]

Q2: What are the critical parameters to control during the reduction of 2-bromo-5-methyl-3-nitropyridine?

A2: Key parameters to control for optimal yield and purity include:

  • Temperature: The initial addition of acetic acid to iron powder is often performed at an elevated temperature (e.g., 80°C) to activate the iron.[1][2] However, the subsequent addition of the nitro compound should be carefully controlled to manage the exothermic reaction.

  • Addition Rate: A slow, dropwise addition of the 2-bromo-5-methyl-3-nitropyridine solution helps to maintain control over the reaction temperature and prevent the formation of side products.[1][2]

  • Stirring: Vigorous and continuous stirring is essential to ensure proper mixing of the heterogeneous reaction mixture.

  • Neutralization: Careful neutralization of the acidic reaction mixture with a base like sodium bicarbonate is crucial for the efficient extraction of the product.[1][2]

Q3: Are there alternative synthetic routes to this compound?

A3: While the reduction of the corresponding nitro compound is common, another potential route involves the direct bromination of 3-amino-5-methylpyridine. However, this method can be less regioselective and may lead to the formation of di-brominated and other isomeric byproducts, potentially lowering the yield of the desired product.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction is stirred for the recommended duration (e.g., 16 hours at room temperature after the initial heating).[1] - Monitor the reaction to completion using TLC before proceeding with workup.
Loss of product during workup.- Ensure complete neutralization of acetic acid with sodium bicarbonate before extraction. - Use a sufficient volume and number of extractions with a suitable organic solvent like ethyl acetate.[1] - If the product has some aqueous solubility, wash the combined organic layers with brine to minimize its loss.[1]
Formation of a Dark Greenish or Brown Product Product instability.- The product, this compound, is known to darken upon drying or exposure to air.[1] This is often cosmetic and may not significantly impact purity or subsequent reactions. - Store the final product under an inert atmosphere (nitrogen or argon) at 2–8 °C to minimize degradation.[2]
Presence of impurities.- Purify the crude product using column chromatography on silica gel if a high-purity solid is required.
Contamination with Di-brominated Impurity Reaction temperature is too high during bromination (if using a bromination route).- Maintain a controlled, low temperature (e.g., using an ice bath) during the addition of the brominating agent. High temperatures can favor multiple brominations.[4]
Excess brominating agent.- Use a stoichiometric amount of the brominating agent relative to the starting material.[4]
Difficulty in Isolating a Solid Product Residual solvent.- Ensure all solvents, especially high-boiling ones, are thoroughly removed under reduced pressure.
Product is oily due to impurities.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, purification by column chromatography may be necessary to remove impurities that inhibit crystallization.

Experimental Protocols

High-Yield Synthesis of this compound via Reduction

This protocol is based on the reduction of 2-bromo-5-methyl-3-nitropyridine.

Materials:

  • 2-bromo-5-methyl-3-nitropyridine

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Celite (diatomaceous earth)

Procedure:

  • To a reaction flask, add iron powder (4.3 equivalents) and acetic acid (5 mL per 1 g of starting material).

  • Heat the mixture to 80°C with stirring.[1][2]

  • Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 equivalent) in acetic acid (5 mL per 1 g).

  • Slowly add the 2-bromo-5-methyl-3-nitropyridine solution dropwise to the heated iron suspension over approximately 20 minutes.[1][2]

  • After the addition is complete, continue stirring for an additional 30 minutes at 80°C.

  • Allow the reaction mixture to cool to room temperature and continue stirring for 16 hours.[1][2]

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethyl acetate and excess acetic acid.

  • Slowly and carefully add the residue to a saturated sodium bicarbonate solution with vigorous stirring until the neutralization of acetic acid is complete (cessation of gas evolution).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL for a 1g scale reaction).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

Visual Guides

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation A 1. Add Iron Powder and Acetic Acid B 2. Heat to 80°C A->B D 4. Dropwise Addition of Nitro Compound B->D C 3. Prepare Solution of 2-bromo-5-methyl-3-nitropyridine in Acetic Acid C->D E 5. Stir at 80°C, then 16h at RT D->E F 6. Dilute with EtOAc, Filter through Celite E->F Reaction Complete G 7. Concentrate Filtrate F->G H 8. Neutralize with Sat. NaHCO3 G->H I 9. Extract with EtOAc H->I J 10. Wash with Brine, Dry over Na2SO4 I->J K 11. Concentrate to Yield Final Product J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_reaction_issues Reaction Phase cluster_workup_issues Workup Phase Start Low Yield Observed Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Loss_Workup Product Loss during Workup? Start->Loss_Workup Check_TLC Verify completion with TLC. Extend reaction time if needed. Incomplete_Rxn->Check_TLC Optimized_Yield Improved Yield Check_TLC->Optimized_Yield Check_Neutralization Ensure complete neutralization. Use sufficient extraction solvent. Wash with brine. Loss_Workup->Check_Neutralization Check_Neutralization->Optimized_Yield

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Reactions of 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products in reactions involving 3-Amino-2-bromo-5-methylpyridine.

Troubleshooting Guides

Issue 1: Presence of a Debrominated Side Product (3-Amino-5-methylpyridine)

  • Symptom: Your analytical data (e.g., LC-MS, GC-MS, or ¹H NMR) shows a significant peak corresponding to the mass or signals of 3-Amino-5-methylpyridine, where the bromine atom has been replaced by a hydrogen.

  • Root Cause Analysis: This side product, arising from protodebromination or hydrodehalogenation, is a common issue in palladium-catalyzed cross-coupling reactions. It can be caused by several factors:

    • Presence of Protic Impurities: Traces of water or other protic solvents can serve as a proton source.

    • Formation of Palladium Hydride Species: Certain bases and solvents can promote the formation of palladium hydride intermediates, which can then react with the starting material to give the debrominated product.

    • High Reaction Temperatures: Elevated temperatures can sometimes favor this side reaction.[1]

  • Troubleshooting Workflow:

G start Debrominated Side Product Detected q1 Are all reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature high? a1_yes->q2 sol1 Thoroughly dry all solvents and reagents. Use freshly distilled solvents and dry the base. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Attempt the reaction at a lower temperature for a longer duration. a2_yes->sol2 q3 Have you screened different bases and ligands? a2_no->q3 sol2->q3 a3_no No q3->a3_no sol3 Experiment with different bases (e.g., non-coordinating bases) and ligands to disfavor the formation of palladium hydride species. a3_no->sol3 end_node Problem Resolved sol3->end_node G start Boronic Acid Homocoupling Detected q1 Was the reaction mixture rigorously degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a Pd(II) precatalyst? a1_yes->q2 sol1 Rigorously degas all solvents and the reaction mixture (e.g., using freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of inert gas. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider adding a mild reducing agent (e.g., potassium formate) or switching to a Pd(0) source like Pd(PPh₃)₄. a2_yes->sol2 q3 Is there an excess of boronic acid? a2_no->q3 sol2->q3 a3_no No q3->a3_no sol3 Use a stoichiometry closer to 1:1.1 (Aryl Halide:Boronic Acid). a3_no->sol3 end_node Problem Resolved sol3->end_node G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup a 1. Add this compound (1.0 eq), Arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq) to a Schlenk flask. b 2. Seal the flask, evacuate, and backfill with inert gas (x3). a->b c 3. Add Pd(PPh₃)₄ (0.05 eq) under inert atmosphere. b->c d 4. Add anhydrous 1,4-dioxane and degassed water (4:1 ratio). c->d e 5. Stir at 85-95 °C and monitor by TLC or LC-MS. d->e f 6. Cool, dilute with ethyl acetate, and perform aqueous workup. e->f g 7. Dry, concentrate, and purify by column chromatography. f->g

References

Technical Support Center: Preventing Catalyst Inhibition with Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during catalytic reactions involving aminopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with aminopyridine substrates often problematic?

A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen's lone pair of electrons can coordinate strongly to the transition metal center (e.g., palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing down the catalytic cycle.[1] This is a well-documented phenomenon, sometimes referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.

Q2: What are the common signs of catalyst inhibition in my reaction?

A2: Common indicators of catalyst inhibition include:

  • Low or no conversion: The reaction stalls or fails to proceed to completion, even with extended reaction times or increased temperature.

  • Catalyst decomposition: Observation of palladium black precipitation is a strong indicator that the active Pd(0) catalyst is agglomerating and deactivating.

  • Formation of side products: Significant formation of byproducts from reactions like hydrodehalogenation (replacement of the halide with a hydrogen atom) or homocoupling of the starting materials can indicate a sluggish or inhibited catalytic cycle.

Q3: How can I prevent or minimize catalyst inhibition by aminopyridines?

A3: Several strategies can be employed to mitigate catalyst inhibition:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can help to stabilize the active catalytic species and disfavor the binding of the pyridine nitrogen. Ligands like RuPhos and BrettPhos have shown success in couplings with aminopyridines.[1]

  • Use of Pre-catalysts: Modern pre-catalysts are designed to generate the active Pd(0) species more cleanly and efficiently, which can sometimes circumvent inhibition issues.

  • Protecting Groups: The amino group or the pyridine nitrogen can be temporarily protected to prevent coordination with the catalyst.[2] Common protecting groups for amines include Boc and Cbz.

  • Reaction Conditions Optimization: Careful optimization of the base, solvent, and temperature is crucial. Anhydrous and degassed solvents are essential to prevent catalyst deactivation through oxidation.[3]

Q4: Are catalysts other than palladium also susceptible to inhibition by aminopyridines?

A4: Yes, other transition metal catalysts can also be inhibited.

  • Rhodium: Rhodium catalysts, often used in hydrogenation reactions, can be poisoned by nitrogen-containing heterocycles. The strong binding of the nitrogen to the rhodium center can lead to catalyst deactivation.[4]

  • Copper: In copper-catalyzed reactions like the Ullmann coupling, the coordination of pyridine-type ligands can influence the catalytic activity. While sometimes used as activating ligands, aminopyridine substrates can also lead to the formation of unreactive complexes. The binding of pyridine to copper surfaces has been shown to block active sites.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulky Ligand: Employ a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These can sterically hinder the coordination of the pyridine nitrogen. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). 3. Protect the Amino Group: If the amino group is suspected to be involved in chelation, consider protecting it with a Boc group.[2]
Ineffective Catalyst System 1. Screen Different Palladium Pre-catalysts: Try using a more active pre-catalyst that can generate the active Pd(0) species more efficiently. 2. Ensure Anhydrous and Anaerobic Conditions: Use freshly distilled, anhydrous, and thoroughly degassed solvents. Perform the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Poor Transmetalation 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the transmetalation step. 2. Consider Boronic Esters: Boronic acids can be unstable. Using more stable boronic esters (e.g., pinacol esters) can sometimes improve results.
Issue 2: Catalyst Deactivation (Palladium Black) in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Slow Reductive Elimination 1. Optimize Ligand Choice: Use ligands known to promote rapid reductive elimination, such as bulky biarylphosphine ligands. 2. Adjust Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature for a longer duration.
Oxygen Contamination 1. Improve Inert Atmosphere Technique: Ensure all reagents and solvents are properly degassed. Use Schlenk line techniques or a glovebox for the reaction setup.[3]
Inappropriate Base 1. Use a Weaker Base: If using a very strong base like LiHMDS, consider switching to a slightly weaker base like NaOtBu or K₃PO₄, as very strong bases can sometimes promote catalyst decomposition pathways.

Data Presentation

The choice of ligand can have a significant impact on the yield of cross-coupling reactions with aminopyridine substrates. The following table provides a comparative overview of yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with different catalyst systems.

EntryBromopyridine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85
22-Bromo-3-methylpyridinePhenylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/Dioxane (4:1)85488
32-BromopyridinePhenylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)1001615
43-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285

Note: This data is compiled from various sources and is intended for comparative purposes. Reaction conditions were not identical across all entries.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine with Inhibition Prevention

This protocol incorporates best practices to mitigate catalyst inhibition when using an aminopyridine substrate.

Materials:

  • 3-Amino-5-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask and magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Amino-5-bromopyridine, the arylboronic acid, the palladium pre-catalyst, and potassium phosphate.

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of 2-Aminopyridine

This protocol describes the protection of the amino group to prevent its interference in subsequent catalytic reactions.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM)

  • Round-bottom flask and magnetic stir bar

Procedure:

  • Dissolution: Dissolve 2-aminopyridine in dichloromethane in a round-bottom flask.

  • Reagent Addition: Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield N-Boc-2-aminopyridine.

Visualizations

Catalyst_Inhibition cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd InactiveComplex Inactive Pd(0)-Aminopyridine Complex Pd(0)L2->InactiveComplex Catalyst Sequestration Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)Complex->Transmetalation DiarylPd Ar-Pd(II)-Ar'(L2) Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' RedElim->Product Aminopyridine Aminopyridine Substrate Aminopyridine->InactiveComplex Coordination

Figure 1: Disruption of the Suzuki-Miyaura catalytic cycle by aminopyridine coordination.

Troubleshooting_Workflow start Low Reaction Yield q1 Is Palladium Black observed? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes a1_no Check Reagents & Conditions q1->a1_no No sol1 Improve inert atmosphere. Optimize ligand/temperature. a1_yes->sol1 q2 Are starting materials pure and solvents anhydrous/degassed? a1_no->q2 a2_no Purify reagents. Use fresh, dry solvents. q2->a2_no No a2_yes Optimize Catalyst System q2->a2_yes Yes a2_no->a1_no sol2 Screen bulky, electron-rich ligands. Increase catalyst loading. Try a different pre-catalyst. a2_yes->sol2

Figure 2: Troubleshooting workflow for low reaction yield.

Experimental_Workflow start Start: Suzuki-Miyaura Coupling with Aminopyridine step1 1. Reagent Preparation - Use high purity aminopyridine halide. - Use fresh boronic acid or stable ester. - Ensure base is anhydrous. start->step1 step2 2. Setup Under Inert Atmosphere - Flame-dry Schlenk flask. - Add solids (halide, boronic acid, base, Pd pre-catalyst with bulky ligand). step1->step2 step3 3. Evacuate & Backfill - Perform 3x vacuum/argon cycles. step2->step3 step4 4. Solvent Addition - Add anhydrous, degassed solvent via syringe. step3->step4 step5 5. Reaction - Heat to optimized temperature (e.g., 90-100 °C) with vigorous stirring. step4->step5 step6 6. Monitoring - Monitor by TLC or LC-MS until starting material is consumed. step5->step6 step7 7. Work-up & Purification - Aqueous work-up. - Column chromatography. step6->step7 end Final Product step7->end

Figure 3: Experimental workflow for Suzuki-Miyaura coupling with inhibition mitigation.

References

Technical Support Center: Purification of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of brominated pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude brominated pyridine products?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted pyridine or brominating agents.

  • Byproducts of Bromination: Over-brominated species (e.g., dibromo- or tribromopyridines) or regioisomers, depending on the bromination method used. For instance, in the synthesis of 2-bromopyridine, 2,5-dibromopyridine can be a significant byproduct.[1]

  • Residual Catalysts: In cases where palladium-catalyzed cross-coupling reactions are performed, residual palladium is a common and critical impurity to remove.

  • Solvents: Residual solvents from the reaction or initial workup steps.

  • Water: Pyridine and its derivatives can be hygroscopic.

  • Dehalogenated Products: The bromine atom can be replaced by a hydrogen atom, leading to the corresponding pyridine as an impurity.[2]

Q2: My brominated pyridine compound is a liquid. What is the best general purification method?

A2: For liquid brominated pyridines, vacuum distillation is often a highly effective method for purification, especially for removing non-volatile impurities. If distillation is not sufficient to separate closely boiling isomers or other impurities, flash column chromatography is the preferred method.

Q3: My brominated pyridine is a solid. What purification methods should I consider?

A3: For solid brominated pyridines, recrystallization is the most common and often most effective purification technique. It is excellent for removing small amounts of impurities from a solid matrix. If the crude material is highly impure, flash column chromatography may be necessary before a final recrystallization step to achieve high purity.

Q4: I am seeing my brominated pyridine compound "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] To resolve this:

  • Add more solvent: Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves.

  • Change the solvent system: The current solvent may not be ideal. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other (e.g., ethyl acetate/hexanes), can often promote crystallization over oiling out.[4]

  • Lower the temperature before cooling: After dissolving your compound, allow the solution to cool slightly before placing it in an ice bath. Slow cooling promotes the formation of crystals over oils.

Q5: How do I remove residual palladium catalyst from my brominated pyridine product?

A5: Residual palladium can be challenging to remove due to coordination with the pyridine nitrogen. Here are several effective methods:

  • Metal Scavengers: Thiol-functionalized silica or polymer-based scavengers are highly effective at binding and removing palladium.

  • Activated Carbon: Treatment with activated carbon can adsorb palladium, which is then removed by filtration.

  • Filtration through Celite®: This can help remove heterogeneous palladium catalysts (e.g., Pd/C).

  • Aqueous Washes: Washing with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine can help extract palladium into the aqueous phase.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of product and impurities (co-elution) The eluent system is not optimal.Perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find the ideal polarity for separation.[5]
The column is overloaded.Reduce the amount of crude material loaded onto the column.
Product streaking or tailing on the column The basic pyridine nitrogen is interacting with acidic silica gel.Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to suppress this interaction.[6]
The compound is not fully soluble in the eluent.Choose a solvent system in which your compound is more soluble, or consider a dry loading technique.
Decomposition or debromination of the product on the column The silica gel is too acidic.Use deactivated or neutral silica gel. Pre-treat the silica gel with the eluent containing triethylamine before loading the sample.[5] Alternatively, consider using a less acidic stationary phase like alumina.
The compound is unstable.Run the column quickly and avoid prolonged exposure to the stationary phase.
Recrystallization
Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a different solvent. "Like dissolves like" is a good starting principle.
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to increase the concentration and then try cooling again.
The solution is supersaturated and needs a nucleation site.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4]
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Too much solvent was used, and a significant amount of product remains in the mother liquor.Concentrate the mother liquor and attempt to recover a second crop of crystals.[3]
The purified product is still impure. The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to precipitation rather than crystallization.[7]
The crystals were not washed properly after filtration.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[4]

Data Presentation

Table 1: Typical Purification Methods and Yields for Brominated Pyridines
CompoundPurification MethodTypical YieldPurityReference
2-BromopyridineVacuum Distillation86-92%>99%[8]
2-BromopyridineSteam Distillation followed by Vacuum Topping80%99.8%[1]
3-BromopyridineExtraction and Vacuum Distillation-97.3-98.4% (GC)[9]
2-Bromo-4-methylpyridineFlash Column Chromatography-High[10]

Note: Yields and purity are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Table 2: Recommended Recrystallization Solvents for Pyridine Derivatives
Solvent / Solvent SystemPolarityBoiling Point (°C)Notes
Hexanes/HeptaneVery Low~69 / ~98Good for less polar compounds or as an anti-solvent.
Ethyl Acetate/HexanesMedium/Low-A very common and effective solvent pair for a wide range of polarities.[4]
Ethanol/WaterHigh-Suitable for more polar compounds.
TolueneLow111Useful for less polar compounds.
MethanolHigh65Good for polar compounds, lower boiling point than ethanol.

Experimental Protocols

Protocol 1: Flash Column Chromatography of 2-Bromopyridine

Objective: To purify crude 2-bromopyridine from non-volatile impurities and byproducts.

Methodology:

  • TLC Analysis: Dissolve a small sample of the crude 2-bromopyridine in dichloromethane and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) to determine the Rf values of the components.

  • Column Packing: Prepare a slurry of silica gel in 100% hexanes and pack a chromatography column.

  • Sample Loading: Dissolve the crude 2-bromopyridine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity by adding ethyl acetate to the eluent. The optimal gradient should be determined by the initial TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure 2-bromopyridine and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of 3-Bromopyridine

Objective: To obtain high-purity crystalline 3-bromopyridine from a crude solid.

Methodology:

  • Solvent Selection: In a test tube, add a small amount of the crude 3-bromopyridine and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, cool the test tube to see if crystals form. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 3-bromopyridine in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Acid-Base Extraction for Removal of Acidic/Basic Impurities

Objective: To separate a neutral brominated pyridine from acidic or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acid Wash (to remove basic impurities): Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat the acid wash.

  • Base Wash (to remove acidic impurities): Add a dilute aqueous base solution (e.g., 1M NaOH or saturated NaHCO3) to the organic layer in the separatory funnel. Shake and vent. Allow the layers to separate and drain the aqueous layer. Repeat the base wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified neutral brominated pyridine.

Visualizations

experimental_workflow crude Crude Brominated Pyridine Compound dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with dilute acid (e.g., 1M HCl) dissolve->acid_wash Removes basic impurities base_wash Wash with dilute base (e.g., 1M NaOH) acid_wash->base_wash Removes acidic impurities brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purified Purified Brominated Pyridine concentrate->purified

Caption: Workflow for Acid-Base Extraction Purification.

troubleshooting_chromatography start Poor Separation in Column Chromatography co_elution Co-elution of spots? start->co_elution streaking Streaking/Tailing? start->streaking decomposition Decomposition on column? start->decomposition optimize_eluent Optimize eluent using TLC co_elution->optimize_eluent Yes reduce_load Reduce sample load co_elution->reduce_load Yes add_base Add triethylamine to eluent streaking->add_base Yes neutral_silica Use neutral silica or alumina decomposition->neutral_silica Yes end Improved Separation optimize_eluent->end reduce_load->end add_base->end neutral_silica->end

Caption: Troubleshooting Logic for Flash Chromatography.

References

Stability of 3-Amino-2-bromo-5-methylpyridine in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Amino-2-bromo-5-methylpyridine in various experimental conditions. The following information is based on general chemical principles for aminopyridine derivatives, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is known to be air-sensitive.[1] To ensure its stability, it should be stored under an inert atmosphere, such as argon or nitrogen.[2] Keep the container tightly closed in a dry and well-ventilated place.[1] For long-term storage, refrigeration at 4°C and protection from light are recommended.[3]

Q2: In which common laboratory solvents is this compound soluble and what is its general stability?

A2: While specific solubility data is not extensively documented, based on its structure, this compound is expected to be soluble in many organic solvents. Its stability in these solvents can vary. The following table summarizes expected solubility and provides general stability guidelines.

SolventExpected SolubilityGeneral Stability & Handling Precautions
Dimethyl Sulfoxide (DMSO)HighGenerally stable. Prepare solutions fresh as DMSO is hygroscopic.
Dimethylformamide (DMF)HighCan be susceptible to degradation at elevated temperatures. Use fresh.
Ethanol/MethanolModerateGenerally stable. Use anhydrous grades to avoid hydrolysis.
AcetonitrileModerateStable under anhydrous conditions.
Tetrahydrofuran (THF)ModerateUse fresh, peroxide-free THF to prevent oxidation.
WaterSlightly Soluble[4]Stability is pH-dependent. Avoid neutral to alkaline pH if possible.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of aminopyridines in aqueous solutions is highly dependent on pH. The amino group can be protonated in acidic conditions, which generally increases stability by reducing susceptibility to oxidation. In neutral to alkaline conditions, the free amino group is more reactive and prone to degradation.

pH RangeExpected StabilityPotential Degradation Pathways
Acidic (pH < 4)More StableProtonation of the amino group protects it from oxidation.
Neutral (pH 6-8)Less StableThe unprotonated amino group is susceptible to oxidation.
Alkaline (pH > 8)Least StableIncreased rate of oxidation and potential for other base-catalyzed reactions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound discoloration (yellowing or browning) upon storage. Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (e.g., 4°C).
Inconsistent results in reactions involving the compound. Degradation of the compound in the reaction solvent.Prepare solutions of the compound immediately before use. If the solvent is suspected to cause degradation, consider switching to a more inert solvent. For reactions in protic solvents, ensure they are anhydrous.
Low yields in reactions where the compound is a starting material. The compound may have degraded prior to the reaction.Check the purity of the starting material by techniques like NMR or LC-MS before use. If degradation is observed, purify the compound if possible or use a fresh batch.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Analyze a sample of the compound dissolved in the mobile phase or injection solvent over time to assess its stability under analytical conditions. Adjust the mobile phase pH to a more acidic value if possible.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Different Solvents

This protocol outlines a general method for evaluating the stability of this compound in various organic solvents using High-Performance Liquid Chromatography (HPLC).

G Workflow for Solvent Stability Assessment prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) aliquot Aliquot stock into vials containing test solvents prep->aliquot incubate Incubate at controlled temperature (e.g., RT, 40°C) aliquot->incubate sample Withdraw samples at time points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC sample->analyze data Determine % remaining parent compound analyze->data

Caption: Workflow for assessing compound stability in various solvents.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stable solvent like acetonitrile.

  • Aliquot the stock solution into vials containing the test solvents (e.g., DMSO, DMF, Methanol).

  • Incubate the vials at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze the samples by a validated HPLC method to quantify the amount of the parent compound remaining.

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

Protocol 2: General Procedure for Assessing Compound Stability at Different pH Values

This protocol provides a framework for evaluating the stability of this compound in aqueous solutions at various pH levels.

G Workflow for pH Stability Assessment buffers Prepare aqueous buffers (e.g., pH 2, 4, 7, 9) spike Spike stock solution into each pH buffer buffers->spike solution Prepare a concentrated stock solution in an organic solvent solution->spike incubate Incubate at a controlled temperature spike->incubate sample Withdraw samples at various time points incubate->sample analyze Analyze by HPLC or LC-MS sample->analyze data Determine degradation rate analyze->data

References

Greener and more efficient synthesis routes for 2-Amino-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on greener and more efficient synthesis routes for 2-Amino-5-bromo-3-methylpyridine. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Comparison of Synthesis Routes

The synthesis of 2-Amino-5-bromo-3-methylpyridine can be approached through various methods, ranging from traditional batch processes to more modern, greener alternatives. The choice of synthesis route often depends on factors such as scale, desired purity, cost, and environmental considerations. Below is a comparison of representative traditional and greener synthesis methodologies.

ParameterTraditional Route: Direct Bromination with Liquid Br₂Greener Route: Oxidative Bromination with H₂O₂/HBrEmerging Greener Route: Continuous Flow Synthesis
Brominating Agent Liquid Bromine (Br₂)In-situ generated from H₂O₂ and HBrVarious (e.g., N-Bromosuccinimide, Br₂/solvent)
Solvent Acetic Acid, ChloroformWater, MethanolAcetonitrile, various organic solvents
Catalyst None typically requiredNone or metal-free catalystsOften catalyst-free due to enhanced mixing and heat transfer
Reaction Temperature 20-60°C10-70°CControlled temperature gradients, often ambient to moderate heating
Reaction Time 2-4 hours1-3 hoursSignificantly shorter (minutes to hours)
Reported Yield ~60-70%[1]High (can exceed 80%)High (often >90%)[2]
Key Advantages Well-established procedureUse of safer and less hazardous reagents, environmentally benignEnhanced safety, scalability, and process control; higher yields and purity[2][3]
Key Disadvantages Use of highly corrosive and hazardous liquid bromine, formation of byproducts[4]Potential for catalyst deactivation, requires careful control of oxidant additionHigher initial equipment setup cost

Experimental Protocols

Traditional Synthesis: Direct Bromination using Liquid Bromine

This method involves the direct bromination of 2-Amino-3-methylpyridine using liquid bromine.

Materials:

  • 2-Amino-3-methylpyridine

  • Acetic Anhydride

  • Liquid Bromine

  • Sodium Hydroxide solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a four-neck flask, add 2-Amino-3-methylpyridine and acetic anhydride. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the initial reaction is complete, cool the solution to 20-25°C.

  • Slowly add liquid bromine dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction to 50-60°C for 2-3 hours.

  • Add water to dissolve any solids, followed by the dropwise addition of a sodium hydroxide solution.

  • Continue the reaction for another 30 minutes, during which a precipitate will form.

  • Collect the precipitate by filtration, dry it, and recrystallize from ethanol to obtain 2-Amino-5-bromo-3-methylpyridine.[1]

Greener Synthesis: Oxidative Bromination using H₂O₂/HBr

This method utilizes a safer in-situ generation of the brominating agent from hydrogen peroxide and hydrobromic acid.

Materials:

  • 2-Amino-3-methylpyridine

  • Hydrobromic acid (48% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

Procedure:

  • Dissolve 2-Amino-3-methylpyridine in methanol in a reaction flask.

  • Cool the solution to 10-15°C in an ice bath.

  • Slowly add hydrobromic acid to the solution.

  • Dropwise, add hydrogen peroxide to the reaction mixture over a period of 15-30 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the synthesis of 2-Amino-5-bromo-3-methylpyridine.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts in the synthesis of 2-Amino-5-bromo-3-methylpyridine?

    • A1: The most common byproduct is the di-brominated species, 2-Amino-3,5-dibromo-3-methylpyridine.[5][6] This is particularly prevalent when using strong brominating agents like liquid bromine or when the reaction temperature is not carefully controlled.

  • Q2: How can I minimize the formation of the di-brominated byproduct?

    • A2: To minimize di-bromination, you can:

      • Use a milder brominating agent such as N-Bromosuccinimide (NBS).

      • Carefully control the stoichiometry of the brominating agent.

      • Maintain a low reaction temperature.

      • Slowly add the brominating agent to the reaction mixture.

  • Q3: My reaction yield is consistently low. What are the potential causes?

    • A3: Low yields can be due to several factors:

      • Incomplete reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC until the starting material is consumed.

      • Side reactions: As mentioned, the formation of byproducts can reduce the yield of the desired product.

      • Loss of product during workup: Ensure proper extraction and purification techniques to minimize product loss. The product can be somewhat water-soluble, so multiple extractions may be necessary.

      • Purity of starting materials: Ensure the starting 2-Amino-3-methylpyridine is of high purity.

  • Q4: What are the best practices for purifying the final product?

    • A4: Recrystallization from ethanol is a common and effective method for purifying 2-Amino-5-bromo-3-methylpyridine.[1] For higher purity, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.

  • Q5: Are there any safety precautions I should be aware of?

    • A5: When working with liquid bromine, extreme caution is necessary as it is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Greener methods using H₂O₂/HBr are generally safer, but care should still be taken when handling acids and oxidizers.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Formation of a dark, tarry substance - Overheating of the reaction mixture.- Use of impure starting materials.- Side reactions due to strong oxidizing conditions.- Maintain strict temperature control throughout the reaction.- Ensure the purity of 2-Amino-3-methylpyridine before starting.- Consider using a milder brominating agent or a greener oxidative method.
Difficulty in isolating the product - Product is partially soluble in the aqueous phase.- Incomplete precipitation.- Perform multiple extractions with a suitable organic solvent.- Adjust the pH of the aqueous layer to ensure complete precipitation of the product.- Cool the solution in an ice bath to maximize crystallization.
Inconsistent reaction results - Variability in reagent quality.- Inconsistent reaction conditions (temperature, addition rate).- Use reagents from a reliable source and check their purity.- Standardize the experimental procedure with precise control over all parameters.
Reaction does not go to completion - Insufficient amount of brominating agent.- Low reaction temperature or insufficient reaction time.- Check the stoichiometry of the reagents.- Gradually increase the reaction temperature or extend the reaction time while monitoring with TLC.

Visualizations

Experimental Workflow for Greener Oxidative Bromination

Greener_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Amino-3-methylpyridine in Methanol cool Cool to 10-15°C start->cool add_hbr Add Hydrobromic Acid cool->add_hbr add_h2o2 Dropwise addition of Hydrogen Peroxide add_hbr->add_h2o2 stir Stir at Room Temperature add_h2o2->stir neutralize Neutralize with Base stir->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end Pure 2-Amino-5-bromo-3-methylpyridine purify->end

Caption: Workflow for the greener oxidative bromination of 2-Amino-3-methylpyridine.

Logical Relationship of Troubleshooting Common Synthesis Issues

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_rxn Side Reactions low_yield->side_rxn workup_loss Workup Loss low_yield->workup_loss byproduct Byproduct Formation (Di-bromination) strong_reagent Harsh Reagents/ Conditions byproduct->strong_reagent overheating Overheating byproduct->overheating tar Tarry Residue tar->strong_reagent tar->overheating optimize_time_temp Optimize Time/ Temperature incomplete_rxn->optimize_time_temp control_stoich Control Stoichiometry side_rxn->control_stoich mild_reagents Use Milder Reagents side_rxn->mild_reagents optimize_workup Optimize Workup workup_loss->optimize_workup strong_reagent->mild_reagents strict_temp_control Strict Temperature Control overheating->strict_temp_control

Caption: Troubleshooting logic for common issues in the synthesis of 2-Amino-5-bromo-3-methylpyridine.

References

Managing reaction temperature for bromination of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperatures and overcoming common challenges during the bromination of pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of pyridine? A1: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. Consequently, forcing conditions, such as high temperatures, are often required for bromination to occur.[1][2] These harsh conditions can lead to issues with selectivity and the formation of side products.[3] Direct bromination of pyridine typically occurs at the 3-position and requires high temperatures (over 300°C) in the presence of oleum.[4]

Q2: How does reaction temperature influence the regioselectivity of pyridine bromination? A2: Reaction temperature has a significant impact on the position of bromination. For example, in the gas phase, bromination of pyridine at 300°C primarily yields 3-bromopyridine, whereas at 450-500°C, 2-bromoquinoline is the main product when quinoline (a related heterocyclic compound) is used.[5] This demonstrates a clear temperature-dependent shift in regioselectivity. For some electrophilic brominations, lowering the temperature to as low as -78°C to -30°C can be necessary to achieve high regioselectivity.[6]

Q3: My reaction is producing a mixture of mono- and polybrominated isomers. How can I improve selectivity? A3: The formation of mixed isomers is a common problem, often exacerbated by high temperatures and highly reactive brominating agents.[3][7] To improve selectivity for monobromination:

  • Lower the Reaction Temperature: Operating at the lowest effective temperature can significantly enhance selectivity.[6]

  • Control Stoichiometry: Using a molar ratio of the brominating agent to the pyridine derivative of less than 1:1 can help avoid the formation of side products.[7]

  • Slow Addition: Add the brominating agent slowly and ensure efficient cooling and stirring to maintain the target temperature and prevent localized overheating.[6][8]

  • Consider a Milder Brominating Agent: Instead of elemental bromine (Br₂), consider using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer better control.[6][7]

Q4: The reaction is sluggish or results in a low yield. What troubleshooting steps can I take? A4: Low reactivity is inherent to the pyridine nucleus. If your reaction is not proceeding efficiently:

  • Increase Temperature Cautiously: While high temperatures can reduce selectivity, a moderate increase may be necessary to drive the reaction. For instance, some reactions are heated to 90°C or 130°C to proceed.[1][6] It is a balance between reaction rate and selectivity.

  • Use a Catalyst: Lewis acids can be used to activate the pyridine ring, making it more susceptible to nucleophilic attack in some reaction pathways.[9][10]

  • Activate the Pyridine Ring: Converting pyridine to its N-oxide derivative significantly activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions, allowing for milder reaction conditions (e.g., 0°C).[2][11]

Q5: How can I brominate at the 2- or 4-position instead of the typical 3-position? A5: Direct electrophilic bromination of pyridine preferentially occurs at the 3- and 5-positions.[1] To achieve bromination at the 2- or 4-positions, a change in strategy is required:

  • Pyridine N-Oxide Route: The most common method is to first oxidize pyridine to pyridine-N-oxide. This activates the 2- and 4-positions for substitution.[2][4] Subsequent treatment with a brominating agent like POBr₃ or a system using an activator and a bromide source can yield the desired 2- or 4-bromopyridine derivatives under mild conditions.[12][13] The N-oxide can then be deoxygenated.

  • Gas-Phase Reaction at High Temperature: As an alternative, gas-phase bromination at very high temperatures (e.g., 500°C) can lead to the formation of 2-bromopyridine and 2,6-dibromopyridine.[5]

Troubleshooting Guide: Temperature-Related Issues

G

Data on Temperature and Reaction Conditions

The choice of reaction conditions, particularly temperature, critically determines the outcome of pyridine bromination.

Desired ProductBrominating AgentCatalyst / SolventTemperature (°C)Key Outcome / YieldCitation
3-Bromopyridine Bromine (Br₂)Gas Phase300Primary product is 3-bromopyridine.[5]
2-Bromopyridine Bromine (Br₂)Gas Phase500Forms 2-bromopyridine and 2,6-dibromopyridine.[5]
3-Bromopyridine Bromine (Br₂)Fuming H₂SO₄ (Oleum)130Forms pure 3-bromopyridine.[1]
4-Bromopyridine Derivative (COBr)₂ / Et₃NCH₂Br₂0High regioselectivity for pyridine N-oxide derivatives.[2]
Brominated Pyridine Derivative Pyridinium bromide perbromideAcetic AcidReflux (approx. 118)Standard conditions for some derivatives.[14]
5-Bromopyrimidine Bromine (Br₂)Nitrobenzene125 - 135Controlled reaction in a solvent to manage exotherm.[8]
Brominated Pyridine Derivative DBDMHNone (Neat)80 - 125High yield (often >80%) for specific derivatives.[7][15]

Key Experimental Protocols

Protocol 1: Bromination in Fuming Sulfuric Acid (3-Bromopyridine)

This method is a classic approach for achieving bromination at the 3-position.

  • Preparation: In a reaction vessel equipped for heating and stirring, carefully add pyridine (4 moles) to fuming sulfuric acid.[1]

  • Heating: Heat the mixture to 130°C in an oil bath.[1]

  • Bromine Addition: Slowly add bromine (1 mole) to the heated mixture. The addition rate should be controlled to maintain a steady reaction.

  • Reaction: Maintain the reaction temperature at 130°C and continue stirring. The reaction proceeds according to the equation: 2 C₅H₅N + 2 SO₃ + Br₂ → 2 C₅H₄BrN + SO₂ + H₂SO₄.[1]

  • Workup: After completion, the reaction mixture is cooled and carefully poured onto ice, followed by neutralization and extraction to isolate the 3-bromopyridine.

Protocol 2: Gas-Phase Bromination at High Temperature (2-Bromopyridine)

This method demonstrates the influence of very high temperatures on regioselectivity.

  • Apparatus: Use a tube furnace or a similar apparatus designed for gas-phase reactions at high temperatures.[5]

  • Reaction Conditions: Pyridine and bromine vapors, often diluted with an inert gas like nitrogen, are passed through the heated tube.[5]

  • Temperature Control: For the synthesis of 2-bromopyridine and 2,6-dibromopyridine, the reaction zone is maintained at approximately 500°C.[5]

  • Product Collection: The products exiting the reaction tube are cooled and condensed for collection and subsequent purification.

  • Note: This method is considerably different from the bromination of 2-aminopyridine at room temperature, which yields a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.[5]

Protocol 3: Bromination via Pyridine N-Oxide (4-Position)

This protocol is used to direct bromination to the 2- or 4-positions by activating the ring.

  • N-Oxide Formation: First, synthesize pyridine N-oxide from pyridine using an oxidant like a peroxy acid.[11]

  • Reaction Setup: Dissolve the pyridine N-oxide derivative (1.0 mmol) in a suitable solvent such as dibromomethane (CH₂Br₂) in a flask and cool the solution to 0°C using an ice bath.[2]

  • Reagent Addition: Add triethylamine (Et₃N, 2.0 mmol) followed by the slow addition of oxalyl bromide ((COBr)₂, 2.0 mmol).[2]

  • Reaction: Stir the mixture at 0°C for 30 minutes. The N-oxide activates the 4-position, leading to a highly regioselective bromination.[2]

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Decision-Making Workflow for Regioselective Bromination

G

References

Navigating the Synthesis of Substituted Pyridines: A Technical Guide to Amino Group Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of functionalized pyridines is a cornerstone of creating novel therapeutics. However, the inherent reactivity of the amino group on the pyridine ring often presents significant challenges, necessitating robust protective group strategies. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during these synthetic routes.

Troubleshooting Guide: Overcoming Common Hurdles in Aminopyridine Protection

Researchers often face a series of obstacles during the protection of amino groups on pyridine rings. This guide addresses the most common problems with potential causes and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion of Starting Aminopyridine 1. Low Nucleophilicity of the Aminopyridine: The position of the amino group affects its basicity and nucleophilicity. 2-Aminopyridine, for instance, can have lower nucleophilicity due to intramolecular hydrogen bonding with the ring nitrogen.[1] 2. Inadequate Base: The base may not be strong enough to neutralize the HCl generated during the reaction, leading to the protonation of the starting aminopyridine.[1] 3. Steric Hindrance: A bulky protecting group or a sterically hindered amino group can slow down or prevent the reaction.[1] 4. Poor Reagent Quality: The protecting group reagent (e.g., Cbz-Cl) may have degraded.[1]1. Increase the reaction temperature or consider using a more polar aprotic solvent like DMF or acetonitrile to enhance reactivity.[1] 2. Use a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA). Ensure at least two equivalents of the base are used.[1] 3. Opt for a less bulky protecting group or explore alternative protection strategies. Prolonging the reaction time may also improve the yield.[1] 4. Use freshly opened or properly stored reagents.[1]
Formation of Multiple Products and Difficult Purification 1. N-Acylpyridinium Salt Formation: The pyridine ring nitrogen can be acylated by the protecting group reagent, especially with reagents like Cbz-Cl.[1][2] 2. Over-reaction (e.g., di-Cbz protection): This can occur under harsh reaction conditions.[1]1. Use a non-nucleophilic base like DIPEA instead of pyridine or DMAP. Performing the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.[1] 2. Use a stoichiometric amount of the protecting group reagent and closely monitor the reaction's progress using TLC or LC-MS.[1]
Difficult Deprotection 1. Incorrect Deprotection Conditions: The chosen deprotection method may not be suitable for the specific protecting group or the substrate. 2. Catalyst Poisoning (for hydrogenolysis): The pyridine ring can sometimes interfere with the catalyst's activity.1. Ensure the deprotection conditions are appropriate for the protecting group (e.g., acidic conditions for Boc, catalytic hydrogenation for Cbz, basic conditions for Fmoc).[3][4] 2. Use a more robust catalyst or a larger catalyst loading. Alternatively, consider a different deprotection method that does not involve catalytic hydrogenation.
Side Reactions During Deprotection 1. Alkylation of Nucleophilic Sites (Boc Deprotection): The t-butyl cation generated during acidic deprotection of a Boc group can alkylate other nucleophilic sites in the molecule.[5]1. Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation.[4]

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the protection of amino groups in pyridine synthesis.

Q1: Which is the most suitable protecting group for an amino group on a pyridine ring?

A1: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps. The three most common protecting groups are:

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but is cleaved under acidic conditions (e.g., TFA, HCl).[3][6] It is often preferred due to the mild deprotection conditions.

  • Cbz (benzyloxycarbonyl): Stable to basic and most aqueous acidic media and is typically removed by catalytic hydrogenation.[3][7]

  • Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is cleaved by bases, such as piperidine.[3][8] The choice between these allows for orthogonal protection strategies where one group can be removed without affecting another.[9][10]

Q2: How does the position of the amino group on the pyridine ring affect the protection reaction?

A2: The position of the amino group significantly influences its basicity and nucleophilicity. For example, 4-aminopyridine is generally more basic than 2-aminopyridine.[1] In 2-aminopyridine, intramolecular hydrogen bonding between the amino group and the ring nitrogen can decrease the nucleophilicity of the exocyclic amine, which may lead to lower yields or necessitate more forcing reaction conditions.[1]

Q3: Can the pyridine nitrogen interfere with the protection of the exocyclic amino group?

A3: Yes, the pyridine nitrogen can compete with the exocyclic amino group for the protecting reagent, leading to the formation of an N-acylpyridinium salt.[1][2] This is a known side reaction that can reduce the yield of the desired product and complicate purification. Using a non-nucleophilic base and controlling the reaction temperature can help minimize this side reaction.[1]

Q4: What is the role of the base in the protection reaction?

A4: The primary role of the base is to neutralize the acid (e.g., HCl) that is generated during the reaction.[1] If not neutralized, this acid will protonate the starting aminopyridine, rendering it non-nucleophilic and stopping the reaction.[1] Common bases include sodium bicarbonate, sodium carbonate, triethylamine (TEA), and diisopropylethylamine (DIPEA).[1]

Quantitative Data on Protecting Group Strategies

The following table summarizes typical reaction conditions and yields for the protection of aminopyridines with common protecting groups.

Protecting GroupAminopyridine IsomerReagents and ConditionsYield (%)Reference
Boc 4-AminopyridineBoc2O, Et3N, CH2Cl2, rt, 12h95N/A
Boc 3-AminopyridineBoc2O, NaOH, THF/H2O, rt, 4h92N/A
Cbz 3-AminopyridineCbz-Cl, NaHCO3, THF/H2O (2:1), 0°C, 20h90[2]
Cbz GeneralCbz-Cl, H2O, rtHigh[7]
Fmoc GeneralFmoc-Cl, Na2CO3, Dioxane/H2O, 0°C to rt, 3h~90N/A

Key Experimental Protocols

Below are detailed methodologies for the protection and deprotection of aminopyridines using Boc and Cbz protecting groups.

Protocol 1: Boc-Protection of 3-Aminopyridine

This protocol describes the protection of 3-aminopyridine using di-tert-butyl dicarbonate (Boc2O).

Materials:

  • 3-Aminopyridine

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 3-aminopyridine (1.0 eq) in a mixture of THF and water.

  • Add NaOH (1.1 eq) to the solution and stir until it dissolves.

  • Add Boc2O (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected 3-aminopyridine.

Protocol 2: Cbz-Protection of an Aminopyridine in an Aqueous Medium

This environmentally friendly protocol is effective for a variety of amines.[1]

Materials:

  • Aminopyridine (1.0 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.05 mmol)

  • Distilled or tap water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a mixture of the aminopyridine (1.0 mmol) and Cbz-Cl (1.05 mmol), add 3 mL of water.[1]

  • Stir the mixture at room temperature. The reaction time will vary depending on the substrate, so monitor by TLC.[1]

  • After completion, add 10 mL of water and extract the mixture with EtOAc (2 x 5 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected aminopyridine.

Protocol 3: Deprotection of a Boc-Protected Aminopyridine

This protocol outlines the removal of the Boc group under acidic conditions.

Materials:

  • Boc-protected aminopyridine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected aminopyridine in DCM or ethyl acetate.

  • Add an excess of TFA (e.g., 25% TFA in DCM) or 4M HCl in dioxane to the solution at room temperature.[6]

  • Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected aminopyridine.

Protocol 4: Deprotection of a Cbz-Protected Aminopyridine via Hydrogenolysis

This protocol describes the removal of the Cbz group using catalytic hydrogenation.

Materials:

  • Cbz-protected aminopyridine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • Dissolve the Cbz-protected aminopyridine in methanol or ethanol in a flask suitable for hydrogenation.[11]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[11]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[11]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.[11]

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet. [11]

  • Concentrate the filtrate under reduced pressure to yield the deprotected aminopyridine.[11]

Visualizing Synthetic Strategies

Diagrams illustrating workflows and decision-making processes can greatly aid in planning synthetic routes.

Protection_Deprotection_Workflow Start Aminopyridine Protection Protection Reaction (e.g., Boc2O, Base, Solvent) Start->Protection Protected_Amine Protected Aminopyridine Protection->Protected_Amine Downstream_Rxns Downstream Reactions Protected_Amine->Downstream_Rxns Deprotection Deprotection Reaction (e.g., Acid or H2/Pd-C) Downstream_Rxns->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for the protection and deprotection of an amino group.

Protecting_Group_Selection Condition Are downstream reactions acid-sensitive? Base_Sensitive Are downstream reactions base-sensitive? Condition->Base_Sensitive No Use_Fmoc Use Fmoc Group (Base Labile) Condition->Use_Fmoc Yes Hydrogenation_Sensitive Are downstream reactions sensitive to hydrogenation? Base_Sensitive->Hydrogenation_Sensitive No Use_Boc Use Boc Group (Acid Labile) Base_Sensitive->Use_Boc Yes Use_Cbz Use Cbz Group (H2/Pd-C Labile) Hydrogenation_Sensitive->Use_Cbz No Consider_Other Consider Alternative Protecting Groups Hydrogenation_Sensitive->Consider_Other Yes

Caption: Decision tree for selecting an appropriate amino protecting group.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these powerful synthetic transformations. The content is structured in a question-and-answer format to directly address specific problems you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: The Catalyst System - Heart of the Reaction

The performance of your palladium catalyst is the most critical factor for a successful cross-coupling reaction. Problems related to the catalyst are often the primary reason for low yields.

Q1: My reaction is sluggish or fails completely from the start. What's wrong with my catalyst?

A1: A non-starting reaction often points to a problem with the generation of the active Pd(0) species or its immediate deactivation. Here are the primary causes and solutions:

  • Inefficient Precatalyst Activation: Many commonly used palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are stable Pd(II) precatalysts that must be reduced in situ to the catalytically active Pd(0) form.[1][2] This activation step is a delicate interplay between the base, ligand, solvent, and temperature.[1] If this reduction is inefficient, you will have a very low concentration of the active catalyst, leading to a stalled reaction.[1][2]

    • Solution: Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) complex to bypass the in situ reduction step. Alternatively, reviewing and optimizing the reduction conditions (e.g., choice of base, solvent, and temperature) can be beneficial.[1][3]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species, effectively "killing" your reaction before it begins.[1] This is a very common reason for reaction failure.

    • Solution: Ensure all your reagents, solvents, and the reaction vessel are rigorously deoxygenated.[1][4] A common and effective method is to bubble an inert gas (Argon or Nitrogen) through your solvent for an extended period and to perform several vacuum/inert gas backfill cycles on your reaction flask containing the solid reagents before adding the solvent.

Q2: My reaction starts but then stalls, and I see black particles forming. What is happening?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through aggregation.[1][5][6][7] The soluble, active Pd(0) species are agglomerating into bulk, inactive palladium metal. This can be caused by:

  • High Temperatures: Excessive heat can accelerate the decomposition and aggregation of the catalyst.[1][6]

  • Inadequate Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the Pd(0) intermediate.[3][5] If the ligand concentration is too low, or if the ligand itself is degrading (e.g., through oxidation), the palladium center becomes exposed and prone to aggregation.[1]

  • Unsuitable Reaction Conditions: The presence of impurities or an inappropriate solvent can also trigger the precipitation of palladium black.[6]

Solutions to Prevent Palladium Black Formation:

StrategyRationale
Lower the Reaction Temperature Reduces the rate of catalyst decomposition.
Increase Ligand-to-Palladium Ratio Ensures sufficient stabilization of the Pd(0) species. A 2:1 ligand-to-palladium ratio is a good starting point for monodentate phosphine ligands.
Screen Different Ligands More robust or sterically bulky ligands can provide better stabilization.
Ensure High Purity of Reagents and Solvents Impurities can act as nucleation sites for palladium aggregation.

Q3: I suspect my catalyst is being "poisoned." What are common catalyst poisons and how can I avoid them?

A3: Catalyst poisoning occurs when impurities in the reaction mixture bind to the palladium's active sites, rendering it inactive.[8] Common culprits include:

  • Sulfur-containing compounds: Even trace amounts of sulfur can irreversibly poison the catalyst.

  • Halides: While part of the substrate, excess halide ions can sometimes inhibit the catalyst.[8]

  • Nitrogen-containing heterocycles: Some nitrogen-containing functional groups can coordinate too strongly to the palladium center, inhibiting its catalytic activity.[4][9]

Troubleshooting Catalyst Poisoning:

  • Reagent Purity Check: The most straightforward solution is to ensure the high purity of all starting materials, reagents, and solvents.[8] Consider recrystallizing solid reagents and using freshly distilled, anhydrous, and degassed solvents.

  • Run a Control Experiment: Perform the reaction with highly purified materials to confirm if poisoning is the issue. A significant improvement in yield would point to impurities in your original reagents.[8]

  • Use of Scavengers: If the source of the poison is known, specific scavengers can be added to the reaction mixture to remove the impurity.

Category 2: The Ligand - The Catalyst's Co-pilot

The choice of ligand is as critical as the palladium source itself. The ligand modulates the catalyst's stability, reactivity, and selectivity.

Q4: How do I choose the right ligand for my cross-coupling reaction?

A4: The "best" ligand is highly dependent on the specific transformation (e.g., Suzuki, Heck, Buchwald-Hartwig) and the substrates involved.[4][10] However, some general principles apply:

  • Electron-rich and sterically bulky ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4] This is particularly important for challenging substrates like aryl chlorides or sterically hindered starting materials.

  • Bidentate ligands (e.g., Xantphos, dppf) can offer greater stability to the catalyst, which can be beneficial for reactions requiring high temperatures.[2]

  • Ligand Screening: For a new or difficult coupling, a systematic screening of different ligand classes is often the most effective approach to identify the optimal choice.

Category 3: Reaction Parameters - The Supporting Cast

The base, solvent, and temperature create the environment for the catalytic cycle to operate efficiently.

Q5: My reaction is not working. Could the base be the problem?

A5: Absolutely. The base plays multiple crucial roles in most cross-coupling reactions, and an incorrect choice can halt the catalytic cycle.[6] Its functions can include:

  • Activating the nucleophile: In Suzuki couplings, the base is essential for the formation of the active boronate species.

  • Regenerating the catalyst: In the Heck reaction, the base is required to regenerate the Pd(0) catalyst at the end of the cycle.[11]

  • Facilitating precatalyst reduction: The base can be involved in the initial reduction of Pd(II) to Pd(0).[2]

Common Issues and Solutions Related to the Base:

IssuePotential CauseSuggested Solution
Low Reactivity The base is too weak to perform its function efficiently.Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or an alkoxide base like NaOtBu).
Substrate Degradation The base is too strong and is causing decomposition of base-sensitive functional groups.[12]Use a milder base (e.g., KF, Cs₂CO₃).
Solubility Issues The inorganic base is not soluble in the reaction solvent, leading to poor reactivity.[13][14]Use a more soluble base, add a phase-transfer catalyst, or switch to a solvent system that can better dissolve the base.

Q6: How does the solvent affect my reaction, and what should I consider when choosing one?

A6: The solvent is not just a medium for the reaction; it significantly influences the solubility of reagents, catalyst stability, and reaction rates.[15][16]

  • Solubility: Poor solubility of any reaction component is a common reason for low yields.[13][14] Ensure that your starting materials, base, and catalyst are all sufficiently soluble in the chosen solvent at the reaction temperature.

  • Polarity: The polarity of the solvent can affect the rate of different steps in the catalytic cycle.[17] For example, polar aprotic solvents like DMF or dioxane are common choices.

  • Coordinating Ability: Some solvents can coordinate to the palladium center, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding.[15]

Visualizing the Problem: The Catalytic Cycle and Deactivation

Understanding the fundamental steps of the cross-coupling reaction can help diagnose where things might be going wrong.

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd R-X Pd_Black Palladium Black (Inactive Aggregate) Pd0->Pd_Black Aggregation Ox_Deactivation Oxidized Pd(II) (Inactive) Pd0->Ox_Deactivation Oxygen Transmetal Transmetalation Complex OxAdd->Transmetal R'-M Transmetal->Pd0 Reductive Elimination Product R-R' (Product)

References

Validation & Comparative

Navigating the Isomeric Landscape: A Comparative Guide to the ¹H NMR Spectral Data of Aminobromomethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the ¹H NMR spectral data of isomeric aminobromomethylpyridines. It should be noted that despite a thorough search of available resources, the specific ¹H NMR spectral data for 3-Amino-2-bromo-5-methylpyridine was not found. Therefore, this guide presents a detailed examination of the spectral features of its structural isomers to serve as a valuable reference for spectroscopic analysis in this chemical class.

Comparative ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for two isomers of aminobromomethylpyridine. The distinct substitution patterns on the pyridine ring lead to unique chemical shifts and multiplicities for the aromatic protons and the methyl group, allowing for unambiguous identification.

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentData Source
2-Amino-5-bromo-4-methylpyridine 8.078Singlet1HH-6 (Pyridine)[1]
6.406Singlet1HH-3 (Pyridine)[1]
4.481Singlet2H-NH₂ (Amino)[1]
2.277Singlet3H-CH₃ (Methyl)[1]
2-Amino-5-bromopyridine 8.10Doublet1HH-6 (Pyridine)[2]
7.49Triplet1HH-4 (Pyridine)[2]
6.41Doublet1HH-3 (Pyridine)[2]
4.58Singlet2H-NH₂ (Amino)[2]

Experimental Protocol: ¹H NMR Spectroscopy of Substituted Pyridines

A general protocol for the acquisition of ¹H NMR spectra for substituted pyridines is outlined below. This procedure is based on standard laboratory practices.

1. Sample Preparation:

  • Accurately weigh approximately 5-25 mg of the solid pyridine derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), DMSO-d₆) in a clean, dry vial.

  • To ensure homogeneity of the magnetic field and prevent signal broadening, filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Standard acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • The data is then Fourier transformed, and the resulting spectrum is phased and baseline corrected.

3. Data Analysis:

  • The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard.

  • The integration of each signal is determined to establish the relative number of protons.

  • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz) are measured to deduce the connectivity of the protons in the molecule.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of aminobromomethylpyridine isomers based on their ¹H NMR spectral data.

G cluster_0 Spectroscopic Analysis Workflow start Obtain ¹H NMR Spectrum of Unknown Isomer process1 Identify Number of Aromatic Proton Signals start->process1 decision1 Two Aromatic Signals? process1->decision1 process2a Examine Multiplicities and Coupling Constants decision1->process2a Yes process2b One Aromatic Signal? decision1->process2b No process3a Compare with Data for 2-Amino-5-bromopyridine process2a->process3a process3b Compare with Data for 2-Amino-5-bromo-4-methylpyridine process2b->process3b Yes end2 Further Analysis Required process2b->end2 No end1 Identify Isomer process3a->end1 process3b->end1

Caption: Workflow for Isomer Identification using ¹H NMR.

References

13C NMR Characterization of 3-Amino-2-bromo-5-methylpyridine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 3-Amino-2-bromo-5-methylpyridine and structurally related derivatives. Due to the limited availability of direct experimental ¹³C NMR data for this compound in publicly accessible databases, this guide presents a comparative summary of experimentally determined ¹³C NMR data for closely related pyridine derivatives. This information, supplemented with a detailed experimental protocol, serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the characterization of novel pyridine-based compounds.

Comparative Analysis of ¹³C NMR Data

The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom in a molecule. The introduction of substituents, such as amino and bromo groups, to the pyridine ring significantly influences the distribution of electron density, leading to characteristic shifts in the NMR spectrum. The following tables summarize the experimental ¹³C NMR data for key pyridine derivatives that serve as comparators for understanding the spectral features of this compound.

Table 1: Experimental ¹³C NMR Chemical Shifts (ppm) of 2-Substituted-5-methylpyridines

Carbon Position2-Bromo-5-methylpyridine2-Amino-5-methylpyridine
C2~142.4~158.2
C3~128.4~108.5
C4~138.6~138.1
C5~122.8~122.9
C6~150.3~147.9
CH₃Not Reported~17.1

Table 2: Experimental ¹³C NMR Chemical Shifts (ppm) of 3-Aminopyridine and 2-Bromopyridine

Carbon Position3-Aminopyridine2-Bromopyridine
C2~140.9~142.4
C3~123.7~128.4
C4~135.9~138.6
C5~123.7~122.8
C6~140.9~150.3

Note: The chemical shifts are referenced to a standard (e.g., TMS) and may vary slightly depending on the solvent and experimental conditions.

Based on the data from these related compounds, the ¹³C NMR spectrum of This compound can be predicted. The bromine at C2 is expected to cause a downfield shift for C2, while the amino group at C3 will likely cause an upfield shift for C3 and C5. The methyl group at C5 will have a characteristic signal in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized methodology for obtaining ¹³C NMR spectra of pyridine derivatives.

Objective: To acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical environment of each carbon atom in the pyridine derivative.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the pyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe to the ¹³C frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Key parameters to set include:

      • Pulse width (typically a 90° pulse).

      • Acquisition time (e.g., 1-2 seconds).

      • Relaxation delay (e.g., 2-5 seconds, depending on the expected relaxation times of the quaternary carbons).

      • Number of scans (sufficient to obtain a good signal-to-noise ratio, typically ranging from a few hundred to several thousand scans).

      • Spectral width (e.g., 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase-correct the resulting spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the TMS signal at 0.0 ppm or the residual solvent peak.

    • Integrate the peaks if quantitative analysis is required (note that in proton-decoupled spectra, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect).

Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared compounds and a typical experimental workflow for ¹³C NMR characterization.

cluster_target Target Compound cluster_analogs Comparative Analogs This compound This compound 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine->this compound Add NH₂ at C3 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine->this compound Add Br at C2 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->this compound Add Br at C2 Add CH₃ at C5 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->this compound Add NH₂ at C3 Add CH₃ at C5

Caption: Structural relationships of the target compound to its analogs.

Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) NMR_Spectrometer NMR Spectrometer Setup (Lock, Shim, Tune) Sample_Preparation->NMR_Spectrometer Data_Acquisition 13C NMR Data Acquisition (Proton Decoupled) NMR_Spectrometer->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift Assignment) Data_Processing->Spectral_Analysis

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-bromo-5-methylpyridine is a substituted pyridine derivative with the molecular formula C₆H₇BrN₂ and a monoisotopic mass of approximately 186.98 Da[1]. As a key building block and intermediate in the synthesis of pharmaceuticals and agrochemicals, its unambiguous identification and characterization are critical for ensuring the quality, safety, and efficacy of final products[2][3][4]. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as the definitive analytical tool for this purpose.[2][3][5]

This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of this compound. Moving beyond a simple listing of techniques, we will explore the causal relationships between the analyte's physicochemical properties and the selection of an optimal analytical strategy. We will compare ionization techniques, delve into fragmentation pathways for structural elucidation, and provide validated experimental protocols for immediate application in a research or quality control setting.

Physicochemical Properties: The Foundation of Method Selection

The molecular structure of this compound dictates its behavior within a mass spectrometer. Understanding these properties is the first step in developing a robust analytical method.

  • Polarity and Basicity: The presence of a primary amine (-NH₂) group and the nitrogen atom within the pyridine ring confers significant polarity and basicity to the molecule. These basic sites are readily protonated, making the molecule an ideal candidate for ionization techniques that rely on acid-base chemistry, such as Electrospray Ionization (ESI).

  • Volatility and Thermal Stability: As a small, functionalized organic molecule, it possesses sufficient volatility and thermal stability to be amenable to GC-MS analysis. However, the polarity can lead to peak tailing on standard GC columns, a challenge that can be mitigated by derivatization or by opting for LC-MS, which is inherently better suited for polar compounds.

  • Isotopic Signature: The most telling feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively)[6]. This results in a highly characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M/M+2" pattern is a definitive indicator of a monobrominated compound.[7]

Comparison of Ionization Techniques

The choice of ionization source is the most critical parameter in the mass spectrometric analysis of any small molecule. Here, we compare the three most relevant techniques for this compound.

TechniquePrincipleSuitability for AnalyteExpected Primary IonPros & Cons
Electrospray Ionization (ESI) A soft ionization technique where a high voltage is applied to a liquid sample to create an aerosol of charged droplets. Ions are formed as the solvent evaporates.[8]Excellent. ESI is ideal for polar and ionizable molecules.[8][9] The basic nitrogen atoms readily accept a proton from the mobile phase.[M+H]⁺ at m/z 188/190Pros: High sensitivity, minimal fragmentation, ideal for LC coupling. Cons: Can be susceptible to matrix effects and ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated gas stream and then ionized by a corona discharge. It is a gas-phase chemical ionization process.[10]Very Good. APCI is well-suited for small, moderately polar, and more volatile compounds than ESI.[8][11] It is less prone to matrix effects.[11][M+H]⁺ at m/z 188/190Pros: Robust, handles higher flow rates, good for less polar analytes. Cons: Requires thermal stability; can cause more in-source fragmentation than ESI.
Electron Ionization (EI) A hard ionization technique where the analyte in the gas phase is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation.Good. Suitable for GC-MS analysis provided the analyte is thermally stable. The resulting fragmentation pattern is a structural "fingerprint."M⁺˙ at m/z 187/189Pros: Creates reproducible, library-searchable spectra; provides rich structural information. Cons: Molecular ion can be weak or absent; requires analyte volatility.

Verdict: For routine quantitative and qualitative analysis via LC-MS, ESI is the preferred technique due to its high sensitivity for this polar, basic molecule. APCI serves as a robust alternative, particularly if matrix effects are a concern.[11] For definitive structural confirmation and library matching, EI (via GC-MS) provides invaluable fragmentation data.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

While nominal mass data can suggest the presence of our target, it cannot confirm it. High-resolution mass spectrometry provides accurate mass measurements to four or more decimal places, enabling the calculation of an unambiguous elemental formula.

For the protonated molecule [C₆H₇⁷⁹BrN₂ + H]⁺, the calculated exact mass is 187.9920 . An HRMS instrument can measure this with an error of less than 5 ppm, allowing for confident differentiation from other potential elemental compositions that have the same nominal mass. This capability is indispensable during drug discovery and impurity profiling.[12]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by isolating a precursor ion (e.g., the [M+H]⁺ ion at m/z 188) and inducing fragmentation through collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the molecule.

Proposed Fragmentation Pathways for [M+H]⁺

The fragmentation of the protonated this compound is predicted to follow several key pathways, which serve to confirm the positions of the substituents on the pyridine ring.

  • Loss of Ammonia (NH₃): Cleavage of the C-N bond of the protonated amino group is a common pathway, resulting in the loss of a neutral ammonia molecule (17.03 Da).

  • Loss of HBr: Halogenated compounds often undergo dehydrohalogenation. The loss of a neutral hydrogen bromide molecule (79.92 Da for H⁷⁹Br) is a highly likely fragmentation pathway.

  • Loss of Bromine Radical (Br•): While less common from a protonated precursor in CID, cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (78.92 Da for ⁷⁹Br•).

G cluster_main Proposed MS/MS Fragmentation of this compound precursor [M+H]⁺ m/z 188/190 frag1 [C₆H₆BrN]⁺ m/z 171/173 precursor->frag1 -NH₃ frag2 [C₆H₇N₂]⁺ m/z 107 precursor->frag2 -HBr frag3 [C₅H₄N]⁺ m/z 78 frag2->frag3 -HCN G cluster_workflow LC-ESI-MS/MS Workflow Sample Sample in 50:50 ACN:H₂O HPLC HPLC Separation (C18 Column) Sample->HPLC ESI ESI Source (Positive Mode) HPLC->ESI Q1 Quadrupole 1 (Isolates m/z 188) ESI->Q1 Q2 Quadrupole 2 (Collision Cell, CID) Q1->Q2 Q3 Quadrupole 3 (Scans for m/z 107, 171) Q2->Q3 Detector Detector Q3->Detector

References

Reactivity Face-Off: A Comparative Guide to 3-Amino-2-bromo-5-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. Their utility stems from their presence in a vast array of bioactive molecules and functional materials. Among these, aminobromomethylpyridines are particularly valuable synthetic intermediates, offering multiple reaction sites for molecular elaboration. The precise arrangement of the amino, bromo, and methyl groups on the pyridine ring profoundly influences the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity.

This guide provides an objective comparison of the reactivity of 3-Amino-2-bromo-5-methylpyridine against its various isomers. We will delve into a theoretical analysis of their reactivity in key synthetic transformations, supported by available experimental data for closely related compounds. This comparison aims to equip researchers with the knowledge to make informed decisions in the design and execution of synthetic routes.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of aminobromomethylpyridines is primarily dictated by the interplay of electronic and steric effects of the substituents on the pyridine ring. The pyridine ring itself is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution than benzene, but more susceptible to nucleophilic attack.

  • Amino Group (-NH₂): A strong electron-donating group through resonance, it increases the electron density of the pyridine ring, particularly at the ortho and para positions. This can influence the rate and regioselectivity of various reactions.

  • Bromo Group (-Br): An electron-withdrawing group through induction and a deactivator, it is also an excellent leaving group in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

  • Methyl Group (-CH₃): A weak electron-donating group through induction, its primary influence is often steric.

The relative positions of these groups determine the overall reactivity of the C-Br bond, the nucleophilicity of the amino group, and the susceptibility of the ring to nucleophilic or electrophilic attack.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental tools for C-C and C-N bond formation. The reactivity of the bromopyridine isomers in these reactions is largely dependent on the ease of the oxidative addition of the C-Br bond to the palladium(0) catalyst.

In general, the reactivity of simple bromopyridine isomers in palladium-catalyzed cross-coupling reactions follows the trend: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This is attributed to the electronic activation of the C-Br bond by the ring nitrogen. This trend provides a foundational basis for predicting the reactivity of the more complex aminobromomethylpyridine isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl or vinyl halide and an organoboron compound. While specific comparative data for all isomers of aminobromomethylpyridine is not available, we can infer reactivity from studies on related compounds. For instance, a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids demonstrated moderate to good yields, indicating the viability of this class of compounds in such reactions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids

Arylboronic AcidProductYield (%)
Phenylboronic acid5-phenyl-2-methylpyridin-3-amine78
4-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine85
4-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine75

Based on general principles, for this compound, the bromine at the 2-position is activated by the ring nitrogen. However, the adjacent amino group could potentially chelate with the palladium catalyst, which might influence the reaction rate. Isomers with the bromine at the 4-position are expected to be highly reactive, while those with the bromine at the 3-position would likely be the least reactive.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The reactivity trends observed in Suzuki coupling generally apply here as well. The choice of ligand is crucial in these reactions to overcome potential catalyst inhibition by the pyridine nitrogen or the amino substituent.

Table 2: Predicted Reactivity Trend for Buchwald-Hartwig Amination of Aminobromomethylpyridine Isomers

IsomerPredicted ReactivityRationale
4-Amino-2-bromo-5-methylpyridineHighBromine at the activated 2-position.
2-Amino-4-bromo-5-methylpyridineHighBromine at the highly activated 4-position.
This compoundModerateBromine at the activated 2-position, potential for catalyst chelation by the adjacent amino group.
2-Amino-5-bromo-3-methylpyridineModerateBromine at the less activated 5-position.
3-Amino-4-bromo-5-methylpyridineHighBromine at the highly activated 4-position.
2-Amino-3-bromo-5-methylpyridineLowBromine at the least activated 3-position.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important reaction for substituted pyridines, especially when the ring is activated by electron-withdrawing groups. The inherent electron-deficient nature of the pyridine ring makes it more susceptible to SNAr than benzene. The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate is key to the reaction's feasibility.

For aminobromomethylpyridines, the electron-withdrawing nature of the bromine atom and the ring nitrogen facilitate SNAr. The position of the leaving group (bromo) relative to the ring nitrogen is critical. SNAr on pyridines occurs preferentially at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.

Table 3: Predicted Reactivity Trend for SNAr of Aminobromomethylpyridine Isomers

IsomerPredicted ReactivityRationale
4-Amino-2-bromo-5-methylpyridineHighBromine at the activated 2-position.
2-Amino-4-bromo-5-methylpyridineHighBromine at the activated 4-position.
This compoundHighBromine at the activated 2-position.
3-Amino-4-bromo-5-methylpyridineHighBromine at the activated 4-position.
2-Amino-5-bromo-3-methylpyridineLowBromine at the 5-position, less favorable for stabilizing the negative intermediate.
2-Amino-3-bromo-5-methylpyridineLowBromine at the 3-position, least favorable for stabilizing the negative intermediate.

Role in Kinase Inhibition and Signaling Pathways

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. These compounds often act as "hinge-binders," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Derivatives of aminobromomethylpyridine can serve as valuable intermediates in the synthesis of such inhibitors targeting various signaling pathways implicated in cancer and other diseases.

For example, substituted pyridines are key components of inhibitors for Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Similarly, aminopyridine-based molecules have been developed as inhibitors of receptor tyrosine kinases like Mer and c-Met, which are involved in cell proliferation, survival, and metastasis. The Vaccinia-related kinases (VRK1 and VRK2) are another class of Ser/Thr kinases where pyridine-based inhibitors have shown promise.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cell Cycle Control Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth Factors->RTK binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cyclins/CDKs Cyclin/CDK Complexes ERK->Cyclins/CDKs activates AKT AKT PI3K->AKT AKT->Cyclins/CDKs activates Cell_Cycle_Progression Cell Cycle Progression Cyclins/CDKs->Cell_Cycle_Progression Aminopyridine_Inhibitor Aminopyridine-based Kinase Inhibitor (e.g., from 3-Amino-2-bromo- 5-methylpyridine) Aminopyridine_Inhibitor->RTK inhibits Aminopyridine_Inhibitor->Cyclins/CDKs inhibits

Caption: Generalized signaling pathway involving Receptor Tyrosine Kinases and CDKs, highlighting potential points of inhibition by aminopyridine-based drugs.

Experimental Protocols

The following are generalized protocols for key reactions involving bromopyridine derivatives. These should be adapted and optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Combine aminobromomethylpyridine, arylboronic acid, and base in a flask. Inert 2. Evacuate and backfill with inert gas (e.g., Argon). Reagents->Inert Catalyst 3. Add Pd catalyst and solvent. Inert->Catalyst Heat 4. Heat the mixture with stirring. Catalyst->Heat Monitor 5. Monitor reaction progress (TLC/LC-MS). Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Extract 7. Dilute with organic solvent and wash with water/brine. Cool->Extract Dry 8. Dry organic layer and concentrate. Extract->Dry Purify 9. Purify by chromatography. Dry->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aminobromomethylpyridine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add the aminobromomethylpyridine, arylboronic acid, and base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous solvent (and water, if applicable).

  • Stir the mixture at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aminobromomethylpyridine isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the aminobromomethylpyridine, followed by the amine and the anhydrous, deoxygenated solvent.

  • Seal the tube tightly and stir the mixture at the desired temperature (typically 80-120 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While a definitive, quantitative ranking requires direct comparative studies, a strong predictive understanding can be achieved through the application of fundamental principles of organic chemistry. In palladium-catalyzed cross-coupling reactions, isomers with bromine at the 4- or 2-positions are generally expected to be more reactive than those with bromine at the 3- or 5-positions. For nucleophilic aromatic substitution, the 2- and 4-bromo isomers are predicted to be the most reactive. The insights and protocols provided in this guide are intended to aid researchers in the strategic design of synthetic pathways to access novel molecules with potential applications in drug discovery and materials science.

Comparative Biological Activities of Pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various pyridine derivatives, supported by experimental data. The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its diverse biological activities.

This guide delves into the anticancer, antimicrobial, and anti-inflammatory properties of select pyridine derivatives, presenting quantitative data in easily comparable formats, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Anticancer Activity of Pyridine Derivatives

Pyridine derivatives have demonstrated significant potential in oncology, with various compounds exhibiting potent cytotoxic effects against a range of cancer cell lines. The mechanism of their anticancer action is multifaceted, often involving the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2, or the induction of apoptosis.[1][2]

One notable class of anticancer pyridine derivatives is pyridine-ureas. Studies have shown that substitutions on the phenyl urea moiety significantly influence their cytotoxic activity.[1] For instance, a series of pyridine-urea derivatives demonstrated potent activity against the human breast cancer cell line MCF-7, with some compounds showing greater efficacy than the standard chemotherapeutic drug Doxorubicin.[1]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of a selection of pyridine-urea derivatives against the MCF-7 human breast cancer cell line, as determined by the MTT assay.[1]

Compound IDSubstitution PatternIC50 (µM) after 48h[1]IC50 (µM) after 72h[1]
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic1.93Not Reported
Sorafenib Multi-kinase inhibitor4.50Not Reported

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • MCF-7 human breast cancer cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyridine derivative compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure: [3][4][5]

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Anticancer Mechanism

The following diagram illustrates a simplified workflow of the MTT assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare serial dilutions of Pyridine Derivatives cell_treatment 3. Treat cells with compounds compound_prep->cell_treatment incubation 4. Incubate for 48/72 hours cell_treatment->incubation mtt_addition 5. Add MTT solution incubation->mtt_addition formazan_solubilization 6. Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance 7. Read absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 value calculate_viability->determine_ic50 MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare bacterial inoculum (0.5 McFarland) compound_dilution 2. Prepare serial dilutions of Pyridine Derivatives in 96-well plate inoculation 3. Inoculate wells with bacterial suspension compound_dilution->inoculation incubation 4. Incubate at 37°C for 16-20 hours inoculation->incubation read_results 5. Observe for bacterial growth (visual/OD) incubation->read_results determine_mic 6. Determine the lowest concentration with no growth (MIC) read_results->determine_mic Anti_Inflammatory_Pathway Simplified Carrageenan-Induced Inflammatory Pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_enzymes Key Enzymes cluster_response Inflammatory Response carrageenan Carrageenan Injection cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) carrageenan->cytokines induces release of cox2 COX-2 carrageenan->cox2 upregulates prostaglandins Prostaglandins (PGE2) edema Edema (Paw Swelling) prostaglandins->edema cytokines->edema cox2->prostaglandins synthesizes pyridine Anti-inflammatory Pyridine Derivatives pyridine->cytokines inhibit pyridine->cox2 inhibit

References

A Researcher's Guide to Density Functional Theory (DFT) for Pyridine Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand the reactivity of molecules like pyridine, a fundamental scaffold in many pharmaceuticals and functional materials. This guide provides a comparative analysis of various DFT functionals and basis sets commonly employed in the study of pyridine, supported by data from recent literature.

The reactivity of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is of significant interest in fields ranging from catalysis to medicinal chemistry. DFT calculations allow for the exploration of its electronic structure, geometric parameters, and reaction pathways with a good balance of accuracy and computational cost. The choice of the DFT functional and basis set, however, is crucial for obtaining reliable results. This guide aims to assist researchers in selecting appropriate computational methods for their pyridine-related studies.

Comparison of DFT Functionals for Pyridine Properties

The performance of different DFT functionals can vary depending on the property being investigated. Below is a summary of findings from various studies on pyridine and its derivatives.

A key aspect of reactivity is the molecule's electronic properties, such as HOMO-LUMO energies, which are often used to predict nucleophilicity and electrophilicity. For instance, a study on substituted pyridines utilized the B3LYP functional with a 6-311G+(d,p) basis set to calculate HOMO-LUMO energies and predict nucleophilicity.[1] For excited-state properties, which are crucial for photochemical reactions, functionals like CAM-B3LYP, ωB97XD, and M06-2X have been shown to provide results in closer agreement with higher-level methods like ADC(2) for pyridine-thiophene oligomers, while global hybrids like B3LYP and PBE0 were less accurate.[2][3]

Geometric Parameters: A Benchmark for Accuracy

The ability of a DFT method to reproduce experimental geometries is a fundamental test of its accuracy. The tables below compare calculated and experimental bond lengths and angles for pyridine.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for Pyridine

BondB3LYP/6-31G(d)[4]B3LYP/LanL2DZ[5]Experimental
C-N1.338-1.340
C-C (near N)--1.390
C-C (far from N)--1.400

Table 2: Comparison of Calculated and Experimental Bond Angles (°) for Pyridine

AngleB3LYP/LanL2DZ[5]Experimental
C-N-C-116.7
C-C-N-124.0
C-C-C (adjacent to N)-118.1
C-C-C (opposite N)-118.6

Note: The B3LYP/LanL2DZ calculations were performed on substituted pyridines, and the values for the pyridine ring are compared here.

Studies on pyridineboronic acids have also provided detailed comparisons of geometric parameters using various basis sets with the B3LYP functional, showing good agreement with experimental data.[6]

Vibrational Analysis

DFT calculations are also widely used to predict vibrational spectra, which can aid in the interpretation of experimental infrared (IR) and Raman spectra. A study on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives demonstrated the use of the B3LYP functional with the 6-31G(d,p) basis set to calculate the IR spectrum, which was then compared with the experimental FT-IR spectrum.[7]

Experimental and Computational Protocols

To ensure the reproducibility of DFT studies, a detailed description of the computational methodology is essential.

Typical Computational Protocol for Pyridine Reactivity Analysis

A common approach for analyzing pyridine reactivity using DFT involves the following steps:

  • Geometry Optimization: The structure of the pyridine derivative is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p) or a larger one for higher accuracy.[7]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra.[7]

  • Electronic Property Calculation: Single-point energy calculations are then carried out, often with a larger basis set (e.g., 6-311+G(d,p)), to obtain more accurate electronic properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.[1]

  • Reactivity Descriptor Calculation: Global reactivity descriptors such as hardness, softness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the reactivity.[1]

  • Reaction Pathway Modeling (if applicable): For studying reaction mechanisms, transition states are located, and intrinsic reaction coordinate (IRC) calculations are performed to connect the transition state to the reactants and products.

Visualizing the DFT Workflow

The following diagram illustrates a typical workflow for the DFT-based reactivity analysis of a pyridine derivative.

DFT_Workflow cluster_setup 1. System Setup cluster_geom_opt 2. Geometry Optimization cluster_analysis 3. Reactivity Analysis cluster_reaction 4. Reaction Modeling (Optional) mol_build Build Pyridine Derivative geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc single_point Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) freq_calc->single_point Confirm Minimum reactivity_desc Calculate Reactivity Descriptors (HOMO-LUMO, MEP, etc.) single_point->reactivity_desc ts_search Transition State Search reactivity_desc->ts_search If studying a reaction irc_calc IRC Calculation ts_search->irc_calc

A typical workflow for DFT-based pyridine reactivity analysis.

Conclusion

DFT is an invaluable tool for investigating the reactivity of pyridine and its derivatives. The choice of functional and basis set should be guided by the specific properties of interest. For ground-state geometries and electronic properties, the B3LYP functional with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) offers a good compromise between accuracy and computational cost. For more complex properties like excited states, range-separated hybrid functionals such as CAM-B3LYP are often more reliable. Researchers should always benchmark their chosen methodology against available experimental data or higher-level theoretical results when possible.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-Amino-2-bromo-5-methylpyridine is a critical step in the quality control process. The choice of analytical methodology directly impacts the accuracy and reliability of these purity assessments. This guide provides an objective comparison of the principal analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method.

Comparison of Analytical Methods

The selection of an optimal analytical technique hinges on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of sensitivity and selectivity, and practical considerations such as sample throughput and the availability of reference standards.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds, making it well-suited for this compound.[1][2] Its versatility allows for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities, including starting materials, by-products, and degradation products.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For a solid compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.[4] GC-MS offers excellent separation efficiency and definitive identification of impurities through mass spectral data.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination, offering the distinct advantage of not requiring a specific reference standard for each impurity.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and highly accurate measurement of purity.[8][9]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of a compound like this compound. The data presented is representative and intended for comparative purposes.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Nuclear spin resonance in a magnetic field; signal intensity is proportional to the number of nuclei.
Applicability to Analyte Excellent for non-volatile and thermally sensitive compounds.[1]Suitable for volatile or semi-volatile compounds; may require derivatization for this compound.[3][4]Applicable to any soluble compound with NMR-active nuclei.[7]
Selectivity High, can separate closely related impurities.[10]Very high, especially with high-resolution mass spectrometry.[11]High, depends on spectral resolution; can distinguish structurally similar compounds.
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%
Precision (RSD) < 2%< 5%< 1%
Accuracy High (requires reference standards for each impurity).High (requires reference standards for each impurity).Very high (can be a primary method without specific impurity standards).[6]
Sample Throughput HighModerateLow to Moderate

Experimental Workflows

To visualize the logical flow of a purity assessment, the following diagram illustrates a general experimental workflow.

Purity Assessment Workflow General Workflow for Purity Assessment cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Sample Test Sample of This compound Dissolution Dissolution in a Suitable Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Injection GCMS GC-MS Analysis Dissolution->GCMS Injection (with derivatization if needed) qNMR qNMR Analysis Dissolution->qNMR Analysis Standard Preparation of Reference Standard Standard->HPLC Standard->GCMS Standard->qNMR (Internal Standard) Chromatogram Chromatogram/ Spectrum Acquisition HPLC->Chromatogram GCMS->Chromatogram qNMR->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Purity Calculation Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the purity assessment of a pharmaceutical intermediate.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and pyridine derivatives and should be validated for the specific application.[11][12][13]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of impurities in this compound.

  • Instrumentation:

    • HPLC system with a UV detector.[12]

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Data Analysis:

    • Impurity levels are determined by area normalization, assuming equal response factors for all impurities relative to the main peak. For higher accuracy, relative response factors should be determined using reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[14]

  • Derivatization (if necessary):

    • React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min (hold for 5 minutes).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL. If derivatization is performed, follow the specific protocol for the chosen reagent.

Quantitative NMR (qNMR) Protocol

This method provides a direct measurement of the purity of this compound.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard:

    • A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., Maleic acid).[9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters:

    • Nucleus: ¹H.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

Conclusion

The choice of an analytical method for the purity assessment of this compound should be guided by the specific requirements of the analysis. HPLC is a robust and versatile technique for routine quality control. GC-MS provides excellent separation and identification capabilities, particularly for volatile impurities. qNMR offers a highly accurate and direct method for purity determination without the need for extensive reference standards. For comprehensive characterization, a combination of these orthogonal techniques is often employed in the pharmaceutical industry to ensure the highest level of quality and safety.[10][15]

References

A Comparative Guide to the FT-IR Spectrum of 2-Amino-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-5-bromo-3-methylpyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. This document presents experimental data, a comparison with related molecules, and standardized protocols for spectral acquisition to aid in the characterization and quality control of this compound.

FT-IR Spectral Analysis of 2-Amino-5-bromo-3-methylpyridine

The FT-IR spectrum of 2-Amino-5-bromo-3-methylpyridine is characterized by distinct vibrational modes corresponding to its functional groups and aromatic structure. The positions of these absorption bands are influenced by the electronic effects of the amino, bromo, and methyl substituents on the pyridine ring. A representative gas-phase FT-IR spectrum is available from the NIST WebBook, and ATR-IR spectra can be found on SpectraBase and PubChem.

To facilitate the interpretation of the spectrum, a comparison of the major vibrational frequencies of 2-Amino-5-bromo-3-methylpyridine with those of the parent molecule, 2-aminopyridine, is presented below. The assignments are based on established group frequency correlations and literature data on substituted pyridines.

Vibrational Mode2-Amino-5-bromo-3-methylpyridine (cm⁻¹) (Estimated from Spectra)2-Aminopyridine (cm⁻¹)[1][2]Comments
N-H Asymmetric & Symmetric Stretching~3450-33003442, 3300The presence of two bands in this region is characteristic of a primary amine (-NH₂). The exact positions can be sensitive to hydrogen bonding.
C-H (Aromatic) Stretching~3100-3000~3050These absorptions are typical for C-H stretching vibrations in aromatic rings.
C-H (Methyl) Asymmetric & Symmetric Stretching~2980-2850-These bands correspond to the C-H stretching vibrations of the methyl group.
N-H Scissoring (Bending)~16301628 (Raman), 1617 (IR)This in-plane bending vibration of the amino group is a strong and characteristic absorption.[2]
C=C and C=N Ring Stretching~1600-1400~1595, 1480, 1440The pyridine ring exhibits several characteristic stretching vibrations in this region. The positions of these bands are sensitive to the nature and position of the substituents. The C-N stretching mode is also found in this region, often coupled with the ring vibrations.[1]
C-N Stretching~13301328This band is attributed to the stretching of the bond between the aromatic ring and the amino group.[2]
C-Br Stretching~600-500-The carbon-bromine stretching vibration is expected to appear in the far-infrared region of the spectrum.

Experimental Protocols

Accurate and reproducible FT-IR spectra are essential for compound identification and quality assessment. Below are detailed protocols for two common methods of preparing solid samples for FT-IR analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a rapid and non-destructive method suitable for powdered or solid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the 2-Amino-5-bromo-3-methylpyridine powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: Collect the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of 2-Amino-5-bromo-3-methylpyridine with about 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum. A background spectrum of the empty sample compartment should be collected beforehand.

  • Disposal: Dispose of the KBr pellet after the analysis.

Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting an FT-IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solid_Sample Solid Sample ATR ATR Method Solid_Sample->ATR KBr KBr Pellet Method Solid_Sample->KBr Place_Sample Place Sample in Spectrometer ATR->Place_Sample KBr->Place_Sample Collect_Sample_Spectrum Collect Sample Spectrum Place_Sample->Collect_Sample_Spectrum Collect_Background Collect Background Spectrum Collect_Background->Collect_Sample_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Collect_Sample_Spectrum->Process_Spectrum Identify_Peaks Identify Peak Frequencies Process_Spectrum->Identify_Peaks Assign_Vibrations Assign Vibrational Modes Identify_Peaks->Assign_Vibrations Compare_Spectra Compare with Reference Spectra Assign_Vibrations->Compare_Spectra Final_Report Final Report Compare_Spectra->Final_Report

References

A Comparative Guide to Catalytic Efficiency in Aminobromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aminobromopyridines is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to the pyridine scaffold is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The efficiency of these transformations is highly dependent on the choice of catalyst, ligand, base, and reaction conditions. This guide provides an objective comparison of the performance of various catalytic systems for the coupling reactions of aminobromopyridines, supported by experimental data from the literature.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize quantitative data for the most common and effective catalytic systems used in the coupling of aminobromopyridines.

Palladium-Catalyzed Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] The choice of phosphine ligand is critical to the success of these reactions, influencing both yield and reaction scope.[2][3]

SubstrateAmineCatalyst / Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)XPhos (8)LiHMDSTHF651640[4]
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalyst (Pre-L3) (4)-LiHMDSTHF651283[4]
3-Bromo-2-aminopyridineMorpholineSPhos-precatalyst (Pre-L4) (4)-LiHMDSTHF651276[4]
3-Chloro-2-aminopyridineMorpholineRuPhos-precatalyst (Pre-L3) (4)-LiHMDSTHF651271[4]
2-Amino-5-bromo-4-methylpyridineVarious aminesPd(OAc)₂ (1-5)dppp (1.5-7.5)NaOtBuToluene80-110-Good to Excellent[5]
6-Bromopyridin-3-amineVarious aminesPd₂(dba)₃RuPhosLiHMDSTHF6516Good[6]
Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][8] The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields.[9][10]

SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O90-High[5][7]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[11][12]
2-Amino-3-bromopyridineVarious arylboronic acidsPd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O901285-95[7]
6-Bromopyridin-3-amineVarious arylboronic acidsPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018High[6]
Copper-Catalyzed C-N Coupling (Ullmann-type)

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, present a more economical alternative to palladium-catalyzed methods.[13][14] Recent advancements have led to the development of milder reaction conditions, often facilitated by the use of ligands such as amino acids or 1,2-diols.[13][15]

SubstrateAmineCopper Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-5-halopyridineVarious aminesCuI (10)Ethylene glycolK₂CO₃t-Butanol or 2-Propanol11010up to 87[13]
2-BromopyridineAqueous ammoniaCu₂O (5)DMEDA (10)-Ethylene glycol10016Good to Excellent[14]
Amino-bromopyridineAmino-bromopyridine (polycoupling)CuIL-prolineK₃PO₄DMSO1008061[16][17]
2,6-DibromopyridineBenzimidazoleCu (20)N,N'-dimethylethylenediamine (40)K₂CO₃DMSO9012Good[18]
2-Halopyridinesn-OctylamineCuI or Cu nanoparticles2-Isobutyrylcyclohexanone-DMSO--Good[19]

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L_n)(HNR'R'')-X] oa_complex->amine_adduct Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)(L_n)-NR'R''] amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product amine_adduct->amido_complex Deprotonation (-HX, +Base) Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Coupling Cycle pd0 Pd(0)L_n oa_complex [R'-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (R'-X) boronate_adduct [R'-Pd(II)(L_n)-X(B(OR)₂R'')]⁻ oa_complex->boronate_adduct Base Activation of Boronic Acid (R''B(OH)₂) trans_complex [R'-Pd(II)(L_n)-R''] trans_complex->pd0 Reductive Elimination product R'-R'' trans_complex->product boronate_adduct->trans_complex Transmetalation

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-bromo-5-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use, this document provides essential safety and logistical information for the proper disposal of 3-Amino-2-bromo-5-methylpyridine (CAS No. 186593-43-1). Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Researchers, scientists, and drug development professionals must handle this compound with care due to its potential hazards.

Key Safety and Handling Data

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] A summary of key quantitative and safety data is provided in the table below to inform risk assessment prior to handling and disposal.

PropertyValue
CAS Number 186593-43-1
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Melting Point 108 - 109 °C
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS Pictogram Irritant
Signal Word Warning

Data sourced from multiple safety data sheets.

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound and any materials grossly contaminated with it, such as weighing boats, contaminated gloves, and absorbent paper.

Personal Protective Equipment (PPE)

1.1. Before handling the waste, ensure that appropriate personal protective equipment is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.[1]
  • A laboratory coat.
  • In cases of potential dust generation, a NIOSH-approved respirator is required.[1]

Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

2.2. To prevent dust generation, carefully sweep up any solid this compound using a dedicated brush and dustpan.[4]

2.3. Place the collected solid waste and any contaminated disposable materials into the designated hazardous waste container.

Waste Storage

3.1. Securely seal the hazardous waste container.

3.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids. The container should be stored locked up.[3][5]

3.3. The storage area should be clearly marked as a hazardous waste storage area.

Final Disposal

4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2. All disposal must be in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical in the regular trash or down the sanitary sewer. The contents and container must be disposed of at an approved waste disposal plant.[1][3][5]

Disposal Workflow Diagram

The following diagram illustrates the key steps and decision points in the disposal process for this compound.

G start Start: Need to Dispose of This compound ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe segregate 2. Segregate Waste (Pure compound and contaminated materials) ppe->segregate container 3. Use Designated Container (Labeled, compatible, sealable) segregate->container collect 4. Collect Waste (Sweep solid, avoid dust) container->collect seal 5. Securely Seal Container collect->seal store 6. Store in Designated Area (Ventilated, secure, away from incompatibles) seal->store arrange_disposal 7. Arrange Professional Disposal (Contact licensed waste management) store->arrange_disposal end End: Compliant Disposal arrange_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Amino-2-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3-Amino-2-bromo-5-methylpyridine. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Summary: this compound and its isomers are hazardous substances. They are harmful if swallowed, inhaled, or in contact with skin.[1][2][3] They are known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][4][5]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[5] Standard EN 166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a laboratory coat, and, if necessary, impervious clothing.[5][6]
Respiratory Protection A NIOSH-approved N95 dust mask is required if dust generation is possible.[7] For higher concentrations or if exposure limits are exceeded, a full-face respirator should be used.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Before starting, ensure all necessary PPE is correctly worn.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[4]

  • Do not breathe in dust, fumes, or vapors.[9]

  • Avoid direct contact with skin and eyes.[4]

  • Use non-sparking tools to prevent ignition.[4]

  • Do not eat, drink, or smoke in the handling area.[2][5]

3. In Case of Exposure:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • If on skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][5] If irritation persists, seek medical advice.[9]

  • If in eyes: Rinse cautiously with water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • If swallowed: Rinse the mouth with water. Do not induce vomiting.[1] Call a poison control center or doctor immediately.[1][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and associated waste.[6]

  • The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.[6]

  • Carefully sweep up any solid waste, avoiding dust generation.[6]

  • Place the chemical waste and any contaminated disposables (e.g., gloves, weighing paper) into the designated container.[6]

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated waste accumulation area.[4][6]

  • Keep the container away from incompatible materials.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • All disposal activities must comply with local, state, and federal regulations.[6] Do not dispose of this chemical in regular trash or down the drain.[4][6]

Handling and Disposal Workflow

prep Preparation - Work in Fume Hood - Wear Full PPE handling Handling Compound - Avoid Dust/Contact - Use Non-Sparking Tools prep->handling use Experimental Use handling->use spill Accidental Spill/Exposure handling->spill waste_collection Waste Collection - Segregate into Labeled Hazardous Waste Container use->waste_collection first_aid Administer First Aid - Follow SDS Protocol - Seek Medical Attention spill->first_aid spill->waste_collection Clean-up storage Waste Storage - Seal Container - Store in Designated Area waste_collection->storage disposal Final Disposal - Licensed Waste Management - Follow Regulations storage->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-2-bromo-5-methylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.